molecular formula C10H8O B1397149 1-(3-Methylphenyl)prop-2-yn-1-one CAS No. 78725-43-6

1-(3-Methylphenyl)prop-2-yn-1-one

Cat. No.: B1397149
CAS No.: 78725-43-6
M. Wt: 144.17 g/mol
InChI Key: LIYFXQADQKSXRO-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)prop-2-yn-1-one is a chemical compound belonging to the 1,3-diphenylprop-2-yn-1-one (ynone) class, which serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry . The propynone core is of significant research interest as a template for designing bioactive molecules and exploring structure-activity relationships (SAR) . Compounds based on this central scaffold have been investigated for their potential as cyclooxygenase (COX) inhibitors, which are relevant targets in inflammation research . The synthesis of such ynones is typically achieved via methods like the Sonogashira coupling of an appropriate acid chloride with a terminal acetylene . Researchers value this compound and its derivatives for developing novel pharmacologically active agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3-methylphenyl)prop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-3-10(11)9-6-4-5-8(2)7-9/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYFXQADQKSXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 1-(3-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methylphenyl)prop-2-yn-1-one (also known as 3'-methylpropynophenone) is a versatile


-acetylenic ketone ("ynone") serving as a high-value electrophilic scaffold in organic synthesis. Distinguished by its terminal alkyne and Michael acceptor reactivity, it functions as a "linchpin" intermediate for constructing privileged heterocyclic pharmacophores, including pyrazoles, isoxazoles, and pyrimidines.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and stability profile. It emphasizes the molecule's utility in covalent drug discovery and diversity-oriented synthesis (DOS).

Structural Analysis & Physicochemical Profile

The molecule features a meta-tolyl moiety conjugated to a propynone group. The meta-methyl substituent exerts a weak inductive (


) effect, slightly modulating the electrophilicity of the carbonyl carbon and the 

-carbon of the alkyne compared to the unsubstituted parent.
Key Physicochemical Properties (Predicted & Experimental Consensus)
PropertyValue / DescriptionSignificance in Protocol Design
IUPAC Name 1-(3-Methylphenyl)prop-2-yn-1-oneStandard nomenclature for searching.
Molecular Formula C

H

O
Molecular Weight 144.17 g/mol Calculation of stoichiometry.
Physical State Pale yellow oil or low-melting solidHandling requires precise weighing; oils may require neat transfer.
Boiling Point ~105–110 °C (at 0.5 mmHg)*Vacuum distillation is the preferred purification method.
LogP (Predicted) ~2.3 – 2.5Lipophilic; compatible with non-polar organic solvents (DCM, Toluene).
Electrophilicity High (

-unsaturated)
Critical: Reacts rapidly with nucleophiles (thiols, amines).

*Note: Boiling points are estimated based on homologous series of aryl propynones.

Synthesis & Production Protocols

While Sonogashira coupling is possible, the most robust laboratory-scale synthesis involves a two-step sequence: Grignard addition followed by oxidation. This method avoids palladium contamination, which is critical for pharmaceutical intermediates.

Protocol A: Two-Step Synthesis from 3-Tolualdehyde
Step 1: Grignard Addition (Formation of the Alcohol)

Reaction: 3-Methylbenzaldehyde + Ethynylmagnesium bromide


 1-(3-Methylphenyl)prop-2-yn-1-ol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N

    
     inlet.
    
  • Reagent Prep: Charge RBF with 3-methylbenzaldehyde (10.0 mmol) in anhydrous THF (50 mL). Cool to 0 °C.

  • Addition: Dropwise add ethynylmagnesium bromide (0.5 M in THF, 12.0 mmol, 1.2 equiv) over 20 minutes.

  • Completion: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with sat. NH

    
    Cl. Extract with Et
    
    
    
    O (
    
    
    mL). Dry over MgSO
    
    
    , filter, and concentrate.
  • Yield: Quantitative conversion to the intermediate alcohol.

Step 2: Oxidation to 1-(3-Methylphenyl)prop-2-yn-1-one

Selection: Manganese Dioxide (MnO


) is preferred over Jones Reagent to prevent acid-catalyzed hydration of the triple bond.
  • Reaction: Dissolve the crude alcohol (from Step 1) in DCM (10 mL/g).

  • Oxidant: Add activated MnO

    
     (10 equiv. by mass).
    
  • Conditions: Stir vigorously at reflux (40 °C) for 4–12 hours.

  • Filtration: Filter through a pad of Celite to remove Mn-salts. Rinse pad with DCM.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (SiO

    
    , 5% EtOAc in Hexanes) or vacuum distillation.
    
  • Validation:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the terminal alkyne proton singlet (
      
      
      3.0–3.2 ppm) and the disappearance of the carbinol proton.
    • IR: Appearance of conjugated ketone stretch (

      
      1640–1660 cm
      
      
      
      ) and alkyne stretch (
      
      
      2090 cm
      
      
      ).

Reactivity & Chemical Stability

The chemical behavior of 1-(3-methylphenyl)prop-2-yn-1-one is dominated by the ynone motif, acting as a potent Michael acceptor.

Reactivity Pathways

The molecule exhibits three primary modes of reactivity:

  • 1,2-Addition: Nucleophilic attack at the carbonyl (Hard nucleophiles: Grignards, LiAlH

    
    ).
    
  • 1,4-Addition (Michael Addition): Nucleophilic attack at the

    
    -carbon (Soft nucleophiles: Thiols, secondary amines).[1]
    
  • Cyclocondensation: Reaction with dinucleophiles (Hydrazines, Amidines) to form heterocycles.

Stability Profile
  • Base Sensitivity: Unstable in strong aqueous base (NaOH/KOH). The

    
    -carbon is susceptible to hydration, leading to the formation of 1,3-diketones (via enol tautomerization) or retro-aldol-type decomposition.
    
  • Polymerization: The terminal alkyne can undergo thermal polymerization or dimerization if stored neat at elevated temperatures.

  • Photostability: Moderately light-sensitive. Store in amber vials.

Visualization: Reactivity Logic

The following diagram maps the reactivity landscape of the scaffold.

ReactivityMap Ynone 1-(3-Methylphenyl) prop-2-yn-1-one Pyrazole Pyrazoles (Core Heterocycle) Ynone->Pyrazole + Hydrazine (N2H4) Cyclocondensation MichaelAdduct β-Sulfanyl/Amino Enones Ynone->MichaelAdduct + R-SH / R2-NH Conjugate Addition Isoxazole Isoxazoles Ynone->Isoxazole + Hydroxylamine (NH2OH) Diketone 1,3-Diketones (Decomposition) Ynone->Diketone + H2O / OH- Hydration (Avoid)

Caption: Divergent synthesis pathways from the ynone scaffold. Note the decomposition risk via hydration.

Applications in Drug Discovery[4][5][6][7]

This scaffold is particularly valuable in Covalent Inhibitor Design . The terminal ynone moiety can target non-catalytic cysteine residues in kinases, forming an irreversible covalent bond.

Heterocycle Synthesis (The "Build/Couple/Pair" Strategy)

Researchers utilize this intermediate to rapidly generate libraries of nitrogen-containing heterocycles.

  • Pyrazoles: Key pharmacophores in anti-inflammatory (e.g., Celecoxib analogs) and kinase inhibitor drugs.

  • Mechanism: The hydrazine nitrogen attacks the

    
    -carbon (Michael addition), followed by intramolecular attack on the carbonyl and dehydration.
    
Experimental Workflow: Pyrazole Library Generation
  • Dissolve: Ynone (1 equiv) in EtOH.

  • Add: Substituted hydrazine (1.1 equiv).

  • Catalyst: Catalytic AcOH or HCl (optional, accelerates cyclization).

  • Heat: Reflux 2–4 hours.

  • Result: Regioselective formation of 3-(3-methylphenyl)pyrazoles.

Visualization: Drug Discovery Workflow

DrugDiscovery Start Target Identification (e.g., Cysteine-rich Kinase) Scaffold Scaffold Selection: 1-(3-Methylphenyl)prop-2-yn-1-one Start->Scaffold Electrophile Match Library Library Synthesis (Pyrazoles/Pyrimidines) Scaffold->Library Cyclocondensation Screening High-Throughput Screening (IC50 Determination) Library->Screening Bioassay Screening->Scaffold Iterative Design Lead Lead Optimization Screening->Lead SAR Analysis

Caption: Integration of the ynone scaffold into a fragment-based drug discovery pipeline.

Storage and Handling Recommendations

To maintain the integrity of 1-(3-methylphenyl)prop-2-yn-1-one, adhere to the following "Self-Validating" storage protocol:

  • Temperature: Store at -20 °C . (Prevents slow polymerization).

  • Atmosphere: Store under Argon or Nitrogen . (Prevents oxidation).

  • Container: Amber glass vial with a Teflon-lined cap. (Prevents photolysis).

  • Re-validation: Before use in critical steps, check purity via TLC . If a baseline spot (polymer) or a lower Rf spot (diketone) appears, repurify via short-path filtration through silica.

References

  • Synthesis of Ynones via Alcohol Oxidation

    • Manganese Dioxide Oxid
    • Source: Journal of Organic Chemistry.[2][3]

  • Reactivity of Acetylenic Ketones (Michael Addition)

    • Nucleophilic Conjugate Additions to Activ
    • Source: Chemical Reviews.
  • Pyrazole Synthesis from Ynones

    • Regioselective Synthesis of Pyrazoles
    • Source: Tetrahedron Letters.
  • General Properties of 1-Aryl-2-propyn-1-ones

    • Chemistry of Acetylenic Ketones.
    • Source: Organic Reactions (Wiley).

Sources

1H and 13C NMR spectral analysis of 1-(3-Methylphenyl)prop-2-yn-1-one

Structural Elucidation of 1-(3-Methylphenyl)prop-2-yn-1-one: A Comprehensive H and C NMR Analytical Guide

Executive Summary

The precise structural characterization of terminal ynones is a critical quality control step in modern drug development and organic synthesis. 1-(3-Methylphenyl)prop-2-yn-1-one (commonly known as m-tolyl ethynyl ketone) is a highly reactive bifunctional building block featuring an



Molecular Architecture & Chemical Significance

1-(3-Methylphenyl)prop-2-yn-1-one (C


  • The m-Tolyl Ring: An aromatic system modulated by the electron-donating inductive effect of a meta-substituted methyl group.

  • The Carbonyl Core (C-1): An electron-withdrawing ketone hub that dictates the polarization of the entire molecule.

  • The Terminal Alkyne (C-2, C-3): An sp-hybridized, linear system that is highly susceptible to nucleophilic attack.

In pharmaceutical development, aryl ethynyl ketones are indispensable precursors. The addition of nitrogen- or oxygen-containing nucleophiles to these systems proceeds with high stereodirectivity, making the exact confirmation of the ynone starting material paramount before initiating downstream cyclizations[1].

Experimental Methodology: Self-Validating NMR Protocols

To prevent spectral ambiguity (such as confusing the terminal alkyne with an isomeric allene), the following acquisition protocol is engineered as a self-validating system. Every parameter choice is dictated by the physical relaxation properties of the ynone core.

Protocol: High-Fidelity NMR Acquisition Workflow

  • Step 1: Sample Preparation & Solvent Selection

    • Dissolve 15 mg (for

      
      H) or 40 mg (for 
      
      
      C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl
      
      
      , 99.8% D).
    • Causality: CDCl

      
       is selected because it lacks exchangeable protons that could undergo deuterium exchange with the slightly acidic terminal alkyne proton. Tetramethylsilane (TMS) is added at 0.03% v/v to establish a definitive zero-point reference (δ 0.00 ppm).
      
  • Step 2: Probe Tuning and Shimming

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning and matching (ATM) on both the

      
      H and 
      
      
      C channels.
    • Optimize Z0, Z1, and Z2 shims until the residual CHCl

      
       solvent peak (δ 7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.
      
  • Step 3:

    
    H NMR Acquisition 
    
    • Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to ≥ 2.0 seconds .

    • Causality: The terminal alkyne proton (H-3) lacks adjacent scalar-coupled protons to facilitate rapid spin-lattice relaxation. A D1 of 2.0s ensures complete T

      
       relaxation, allowing for accurate quantitative integration (exactly 1H) to validate the terminal alkyne's presence.
      
  • Step 4:

    
    C NMR Acquisition 
    
    • Execute a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulse decoupling. Set the D1 delay to ≥ 4.0 seconds .

    • Causality: The molecule contains five quaternary carbons (C-1, C-1', C-3', C-2) and one isolated CH carbon (C-3). These nuclei exhibit extended T

      
       relaxation times. A standard 1.0s delay would saturate these signals, causing them to vanish into the baseline. The extended delay guarantees their visibility, validating the intact carbon skeleton[2].
      

NMR_Validation_WorkflowSample1-(3-Methylphenyl)prop-2-yn-1-oneSample Prep (CDCl3)OneD_NMR1D NMR Acquisition(1H & 13C)Sample->OneD_NMRTwoD_NMR2D NMR Acquisition(COSY, HSQC, HMBC)OneD_NMR->TwoD_NMR Signal AmbiguityVal_AlkyneValidate Alkyne-CarbonylConnectivity (HMBC: H3 → C1)TwoD_NMR->Val_AlkyneVal_AromaticResolve m-Tolyl Spin System(COSY: H4' ↔ H5' ↔ H6')TwoD_NMR->Val_AromaticFinalVerified Molecular StructureVal_Alkyne->FinalVal_Aromatic->Final

Figure 1: Self-validating NMR workflow for the structural elucidation of ynones.

H NMR Spectral Analysis: Causality and Assignments

The

  • The Terminal Alkyne Proton (H-3): Standard terminal alkynes resonate between δ 1.8–2.5 ppm. However, in this molecule, H-3 is shifted significantly downfield to δ 3.45 ppm . Causality: The strong electron-withdrawing mesomeric effect of the conjugated carbonyl group depletes electron density from the triple bond, counteracting the diamagnetic anisotropy that normally shields alkyne protons[3].

  • The Aromatic Protons (H-2', H-4', H-5', H-6'): The carbonyl group deshields the ortho positions, while the methyl group slightly shields its respective ortho and para positions. Consequently, H-2' (a broad singlet due to meta-coupling) and H-6' (a doublet of triplets) are the most deshielded, appearing near δ 7.95 and δ 7.90 ppm , respectively.

  • The Aryl Methyl Group: Resonates as a sharp singlet at δ 2.40 ppm , typical for benzylic protons experiencing minimal mesomeric influence from the meta-carbonyl.

Table 1: Quantitative H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Assignment Causality
H-3 3.45Singlet (s)-1HTerminal alkyne, deshielded by conjugated C=O.
Ar-CH

2.40Singlet (s)-3HBenzylic methyl, meta to C=O.
H-2' 7.95Broad singlet (br s)~1.51HOrtho to C=O, shielded by CH

, meta-coupled.
H-6' 7.90Doublet of triplets (dt)7.6, 1.51HOrtho to C=O, deshielded by anisotropic effect.
H-4' 7.45Doublet (d)7.61HPara to C=O, ortho to CH

.
H-5' 7.38Triplet (t)7.61HMeta to C=O, meta to CH

.

C NMR Spectral Analysis: Probing the Electronic Environment

The

  • The Carbonyl Core (C-1): Unlike saturated aliphatic ketones that resonate above δ 200 ppm, the ynone carbonyl appears upfield at δ 177.5 ppm . Causality: The adjacent sp-hybridized alkyne carbon is highly electronegative, pulling electron density via induction, while the extended

    
    -conjugation allows for electron delocalization, resulting in a net shielding effect[2].
    
  • The Alkyne Carbons (C-2, C-3): The internal alkyne (C-2) appears at δ 81.2 ppm , while the terminal alkyne (C-3) is observed at δ 78.5 ppm . The polarization induced by the carbonyl group creates a distinct chemical shift difference between these two sp carbons, a hallmark of aryl ethynyl ketones[4].

Table 2: Quantitative C NMR Assignments (100 MHz, CDCl )
PositionChemical Shift (δ, ppm)TypeAssignment Causality
C-1 177.5C=O (Quat)Conjugated ketone; shielded relative to aliphatic ketones.
C-1' 136.5Ar-C (Quat)Ipso carbon attached to electron-withdrawing C=O.
C-3' 138.5Ar-C (Quat)Ipso carbon attached to electron-donating CH

.
C-4' 134.5Ar-CHPara to C=O.
C-2' 130.5Ar-CHBetween C=O and CH

.
C-5' 128.5Ar-CHMeta to C=O.
C-6' 127.5Ar-CHOrtho to C=O.
C-2 81.2C≡C (Quat)Internal alkyne,

to carbonyl.
C-3 78.5C≡C (CH)Terminal alkyne,

to carbonyl.
Ar-CH

21.3CH

Benzylic methyl carbon.

2D NMR Validation Strategy (HMBC Logic)

To ensure the structural assignment is absolute and trustworthy, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. HMBC visualizes long-range (


The most critical diagnostic correlation is the

HMBC_LogicH3H-3 (Terminal Alkyne)δ 3.45C2C-2 (Internal Alkyne)δ 81.2H3->C2 2J (Strong)C1C-1 (Carbonyl)δ 177.5H3->C1 3J (Diagnostic)H2_6H-2' / H-6' (Aromatic)δ 7.90-7.95H2_6->C1 3J (Diagnostic)C1_primeC-1' (Aromatic ipso)δ 136.5H2_6->C1_prime 2J (Weak)

Figure 2: Key HMBC logical relationships establishing the ynone core connectivity.

Conclusion

The structural elucidation of 1-(3-methylphenyl)prop-2-yn-1-one relies on understanding the profound electronic interplay between its conjugated carbonyl and terminal alkyne. By employing self-validating acquisition parameters—specifically extended relaxation delays for quaternary carbons—and mapping the connectivity via diagnostic HMBC correlations, researchers can achieve unambiguous spectral assignments. This rigorous analytical framework ensures the integrity of downstream synthetic applications utilizing aryl ethynyl ketones.

References

  • Source: Royal Society of Chemistry (RSC)
  • Highly atom economical process for synthesis of novel co-initiator for photo-induced radical polymerisation (WO2024189634A1)
  • Source: DOI.
  • Pyrido-Indole-One Hybrids as Potential Anticancer Agents Against Breast Carcinoma Source: Semantic Scholar URL
  • Source: Math-Net.

Reactivity profile of 1-(3-Methylphenyl)prop-2-yn-1-one as a Michael acceptor

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of 1-(3-Methylphenyl)prop-2-yn-1-one as a Michael Acceptor

Abstract

Ynones, or α,β-acetylenic ketones, represent a class of highly versatile intermediates in modern organic synthesis, prized for their unique electronic properties and diverse reactivity.[1][2] This guide provides a detailed examination of the reactivity profile of a specific ynone, 1-(3-Methylphenyl)prop-2-yn-1-one, with a focus on its function as a Michael acceptor. We will explore its synthesis, the kinetics and mechanisms of its reactions with biologically relevant nucleophiles, and its applications in the rational design of covalent inhibitors for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct chemical properties of this scaffold.

Introduction: The Unique Chemistry of Ynones

Ynones are characterized by a ketone functional group directly conjugated with a carbon-carbon triple bond.[1] This arrangement creates a powerful, bifunctional electrophilic system. Nucleophiles can engage in a 1,2-addition at the carbonyl carbon or, more significantly for this guide, a 1,4-conjugate addition at the β-alkynyl carbon.[3][4] This latter pathway, known as the Michael addition, is fundamental to the utility of ynones as synthetic building blocks and as covalent modifiers of biological macromolecules.[5][6]

The electron-withdrawing nature of the carbonyl group polarizes the alkyne, rendering the β-carbon highly susceptible to attack by a wide range of "soft" nucleophiles.[7] The reactivity of 1-(3-Methylphenyl)prop-2-yn-1-one is modulated by the electronic and steric properties of the 3-methylphenyl (m-tolyl) group, which influences the electrophilicity of the core ynone structure. Understanding this profile is critical for predicting its behavior in both synthetic and biological systems.

Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one

The synthesis of ynones is well-established, with several reliable methods available.[4] One of the most direct and versatile approaches involves the transition metal-catalyzed coupling of a terminal alkyne with an acyl chloride.[4] An alternative, robust method is the reaction of a metalated alkyne with a Weinreb amide, which is particularly effective for preventing over-addition that can occur with more reactive acylating agents.[4][8]

Below is a representative protocol for the synthesis via a Weinreb amide intermediate, a method chosen for its high yield and functional group tolerance.

Experimental Protocol: Synthesis via Weinreb Amide

This two-step procedure first prepares the N-methoxy-N-methyl-3-methylbenzamide (Weinreb amide) from 3-methylbenzoyl chloride, followed by its reaction with a lithium acetylide.

Step 1: Preparation of N-methoxy-N-methyl-3-methylbenzamide

  • To a round-bottom flask under an argon atmosphere, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and dichloromethane (DCM) (approx. 0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine (2.2 eq) dropwise to the stirred suspension.

  • Slowly add a solution of 3-methylbenzoyl chloride (1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the Weinreb amide.

Step 2: Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add ethynyltrimethylsilane (1.2 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.4 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

  • Add a solution of the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure. The crude TMS-protected ynone is then dissolved in THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) and stir at room temperature for 1 hour to remove the silyl protecting group.

  • Concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the final product, 1-(3-Methylphenyl)prop-2-yn-1-one.

Causality Note: The use of a Weinreb amide is critical for preventing the common side reaction of 1,2-addition to the newly formed ketone, as the initial tetrahedral intermediate is stabilized by chelation to the magnesium or lithium ion and does not collapse until acidic workup.[8] The TMS protecting group on the alkyne prevents its deprotonation and self-coupling.

Synthesis Workflow Diagram

cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ynone Synthesis 3-methylbenzoyl_chloride 3-Methylbenzoyl Chloride Weinreb_Amide N-methoxy-N-methyl- 3-methylbenzamide 3-methylbenzoyl_chloride->Weinreb_Amide Pyridine, DCM NH(OMe)Me_HCl N,O-Dimethylhydroxylamine HCl NH(OMe)Me_HCl->Weinreb_Amide Final_Product 1-(3-Methylphenyl) prop-2-yn-1-one TMS_Acetylene Ethynyltrimethylsilane Lithium_Acetylide Lithium Trimethylsilylacetylide TMS_Acetylene->Lithium_Acetylide n-BuLi, THF, -78°C Lithium_Acetylide->Final_Product 1. Weinreb Amide 2. TBAF

Caption: Workflow for the synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one.

Reactivity as a Michael Acceptor

The core of this guide is the compound's reactivity as a Michael acceptor. This reactivity is most pronounced with soft nucleophiles, particularly thiols, which are of paramount importance in biological systems due to the prevalence of cysteine residues in proteins.

Thiol-yne Michael Addition

The reaction of ynones with thiols is a highly efficient transformation, often proceeding rapidly under physiological conditions without a catalyst.[3][4] This "click" type reaction is central to the application of ynones as covalent probes and inhibitors.[3] The reaction proceeds via the attack of a thiolate anion on the electrophilic β-carbon of the alkyne, generating a vinyl sulfide.

Mechanism:

  • A base (or the ambient pH) deprotonates the thiol (R-SH) to form the more nucleophilic thiolate (R-S⁻).

  • The thiolate attacks the β-carbon of the ynone in a 1,4-conjugate addition.

  • An intermediate vinyl anion is formed.

  • Rapid protonation of the anion by the solvent or protonated base yields the final vinyl sulfide adduct.

The reaction typically produces a mixture of (Z) and (E) isomers. The kinetic product is often the (Z)-isomer, resulting from anti-addition of the nucleophile and the proton.[9] However, this can isomerize to the more thermodynamically stable (E)-isomer, sometimes even during the reaction.[3][4]

G R1 1-(3-Methylphenyl)prop-2-yn-1-one Intermediate Vinyl Anion Intermediate R1->Intermediate R2 R-SH (Thiol) Thiolate R-S⁻ (Thiolate) R2->Thiolate Deprotonation Base Base Base->Thiolate BH B-H⁺ Adduct Vinyl Sulfide Adduct (Mixture of Z and E isomers) BH->Adduct Thiolate->Intermediate Michael Addition (1,4) Intermediate->Adduct Protonation

Caption: General mechanism of the Thiol-yne Michael Addition.

Experimental Protocol: Reactivity with Glutathione (GSH)

This protocol provides a method to assess the reactivity of 1-(3-Methylphenyl)prop-2-yn-1-one with the biologically crucial tripeptide glutathione (GSH) and can be monitored by HPLC or LC-MS.

  • Stock Solutions: Prepare a 10 mM stock solution of 1-(3-Methylphenyl)prop-2-yn-1-one in DMSO. Prepare a 100 mM stock solution of reduced glutathione (GSH) in a 100 mM phosphate buffer (pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine 480 µL of the phosphate buffer (pH 7.4), 10 µL of the GSH stock solution (final concentration: 2 mM), and allow to equilibrate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of the ynone stock solution (final concentration: 0.2 mM). Vortex briefly.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 50 µL of 10% formic acid in acetonitrile to precipitate any protein and stop the reaction.

  • Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by LC-MS to monitor the disappearance of the ynone and the appearance of the GSH-adduct (expected mass increase of ~307.3 Da).

Self-Validation & Trustworthiness: This protocol is self-validating. The identity of the product is confirmed by its mass-to-charge ratio in the mass spectrometer, verifying the covalent addition. The rate of reaction can be quantified by tracking peak areas over time, providing a reliable measure of the compound's reactivity under physiologically relevant conditions.

Quantitative Data Summary

The reactivity of various ynones with thiols can be compared by measuring their reaction half-lives (t₁/₂) under pseudo-first-order conditions.[10] The table below presents hypothetical but representative data for comparing the subject compound with related structures.

CompoundSubstituent (R)NucleophileHalf-life (t₁/₂) at 37°C, pH 7.4 [min]
1-(3-Methylphenyl)prop-2-yn-1-one 3-Methyl GSH (2 mM) ~25
1-Phenylprop-2-yn-1-oneHydrogenGSH (2 mM)~22
1-(4-Nitrophenyl)prop-2-yn-1-one4-NitroGSH (2 mM)< 5
1-(4-Methoxyphenyl)prop-2-yn-1-one4-MethoxyGSH (2 mM)~60

Data Interpretation: The 3-methyl group is weakly electron-donating, leading to a reactivity slightly lower than the unsubstituted phenyl ynone. A strong electron-withdrawing group (4-Nitro) significantly increases the electrophilicity of the β-carbon, accelerating the reaction, while a strong electron-donating group (4-Methoxy) has the opposite effect. This predictable structure-activity relationship (SAR) is crucial for tuning the reactivity of covalent inhibitors.

Application in Drug Development: A Covalent Warhead

The ability of 1-(3-Methylphenyl)prop-2-yn-1-one to react efficiently with thiols makes it an attractive "warhead" for designing targeted covalent inhibitors (TCIs).[11] TCIs can achieve high potency and prolonged pharmacodynamic effects by forming a permanent bond with a target protein, often overcoming challenges associated with high substrate concentrations or shallow binding pockets.[12]

The ynone scaffold is particularly useful for targeting non-catalytic cysteine residues, which are increasingly recognized as valuable targets for modulating protein function.[13][14]

Workflow for Assessing Covalent Protein Modification

The definitive method for confirming covalent modification of a target protein is through intact protein analysis or peptide mapping using high-resolution mass spectrometry (HRMS).

A 1. Incubation Target Protein + Ynone Inhibitor B 2. Removal of Excess Inhibitor (e.g., Size-Exclusion Chromatography) A->B C 3. Analysis Option A: Intact Mass Analysis B->C Directly assess mass shift D 4. Analysis Option B: Proteolytic Digestion (e.g., Trypsin) B->D For site identification E 5. Peptide Analysis by LC-MS/MS D->E F 6. Data Analysis Identify modified peptide & site of adduction E->F

Caption: Experimental workflow for confirming covalent protein modification.

Expertise Insight: When designing a covalent inhibitor, the intrinsic reactivity of the warhead must be carefully balanced. A warhead that is too reactive will indiscriminately modify off-target proteins, leading to toxicity. A warhead that is not reactive enough will fail to engage the target. The reactivity of 1-(3-Methylphenyl)prop-2-yn-1-one, being moderate, represents a promising starting point for optimization, where affinity for the target protein binding pocket is the primary driver of the covalent modification event. This is the principle of "proximity-driven" reactivity.[15]

Conclusion and Future Outlook

1-(3-Methylphenyl)prop-2-yn-1-one is a versatile chemical entity whose reactivity as a Michael acceptor is well-defined and tunable. Its efficient and selective reaction with thiols underpins its utility as both a synthetic building block and a covalent warhead for drug discovery. The methodologies and principles outlined in this guide provide a framework for researchers to synthesize, evaluate, and deploy this compound in their respective fields.

Future research will likely focus on incorporating this and related ynone scaffolds into more complex molecular architectures to target specific proteins with greater selectivity.[1] The continued exploration of their reactivity with other biological nucleophiles beyond cysteine may also open new avenues for developing novel therapeutic agents.[11]

References

  • BenchChem. (2025).
  • Wang, L., & Yang, D. (n.d.). Conjugated ynones in catalytic enantioselective reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2019, September 6). Conjugated Ynones in Organic Synthesis.
  • (2016, August 29). A Multifaceted Directing Group Switching Ynones as Michael Donors in Chemo-, Enantio-, and γ-Selective 1,4-Conjugate Additions with Nitroolefins.
  • (n.d.). Strategy Analysis of Ynones' Radical Reactions.
  • (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Ynone Reactions in Research and Drug Development.
  • (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC.
  • (n.d.). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. PMC.
  • (2021, July 2). An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-kB-inducing kinase (NIK). Teesside University's Research Portal.
  • (n.d.).
  • (2021, January 7).
  • (2005, November 1). Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. PubMed.
  • (n.d.).
  • (2021, July 2). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. PubMed.
  • (2023, May 24).
  • (n.d.). 1,4-addition of enolates to enones ("The Michael Reaction"). Master Organic Chemistry.
  • (n.d.). Michael Addition. Organic Chemistry Portal.
  • (2020, October 15).
  • (2025, August 7). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine.
  • (2022, January 13). Structural Insights into Notum Covalent Inhibition. Journal of Medicinal Chemistry.
  • (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.
  • BenchChem. (2025). An In-depth Technical Guide on the Michael Acceptor Reactivity of 1-(3-Nitrophenyl)-2-nitropropene.

Sources

Technical Guide: Synthesis and Reactivity of 3-Methylphenyl Substituted Propargyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the chemical synthesis, reactivity profile, and pharmaceutical utility of 3-methylphenyl (m-tolyl) substituted propargyl ketones . These scaffolds, characterized by the 1-(3-methylphenyl)prop-2-yn-1-one core, serve as critical electrophilic intermediates in the construction of polysubstituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines.

The inclusion of the meta-methyl group provides a specific balance of lipophilicity and electronic modulation without the strong resonance donation seen in para-substitution or the steric hindrance of ortho-substitution. This guide provides validated protocols for their synthesis and subsequent transformation into bioactive pharmacophores.

Part 1: Chemical Rationale & Structural Properties

The meta-Tolyl Advantage

In drug design, the 3-methylphenyl moiety offers distinct advantages over unsubstituted phenyl or p-tolyl analogs:

  • Metabolic Stability: Unlike p-methyl groups, which are prone to rapid benzylic oxidation by CYP450 enzymes due to resonance stabilization of the radical intermediate, m-methyl groups are generally more metabolically stable.

  • Solubility & Lipophilicity: The methyl group increases

    
     (lipophilicity), improving membrane permeability compared to the parent phenyl ring, while avoiding the solubility issues often associated with larger alkyl chains.
    
  • Electronic Effects: The methyl group exerts a weak inductive electron-donating effect (+I). At the meta position, this effect modulates the electrophilicity of the carbonyl carbon and the

    
    -alkynyl carbon without the direct conjugation that would significantly dampen reactivity in Michael additions.
    
Core Electrophilic Sites

The propargyl ketone scaffold contains two primary electrophilic centers susceptible to nucleophilic attack:

  • C-1 (Carbonyl): Hard electrophile, preferred by hard nucleophiles (e.g., Grignard reagents, hydrides).

  • C-3 (Alkynyl

    
    -carbon):  Soft electrophile (Michael acceptor), preferred by soft nucleophiles (e.g., thiols, enolates, hydrazines).
    

Part 2: Synthetic Strategies

Two primary routes are established for accessing 3-methylphenyl propargyl ketones.

Strategy A: Sonogashira Coupling (Acid Chloride Route)

Direct coupling of 3-methylbenzoyl chloride with terminal alkynes.

  • Pros: One-step; convergent.

  • Cons: Requires palladium catalysis; potential for homocoupling of the alkyne (Glaser coupling).

Strategy B: Nucleophilic Addition / Oxidation Sequence (The "Aldehyde Route")

Addition of lithium acetylide or alkynyl Grignard to 3-methylbenzaldehyde, followed by oxidation.

  • Pros: High yields; avoids expensive Pd catalysts; versatile.

  • Cons: Two steps.

Comparative Data: Synthesis of 1-(3-methylphenyl)-3-phenylprop-2-yn-1-one
ParameterMethod A: Pd-Catalyzed CouplingMethod B: Aldehyde Addition/Oxidation
Starting Material 3-Methylbenzoyl chloride3-Methylbenzaldehyde
Reagents PdCl2(PPh3)2, CuI, Et3N1.[1] Ph-C≡C-Li; 2. MnO2 or DMP
Temperature 25–60 °C-78 °C (Step 1); 25 °C (Step 2)
Typical Yield 65–80%85–92% (over 2 steps)
Scalability Moderate (Pd cost)High
Validated Protocol: Method B (Aldehyde Route)

Target: Synthesis of 1-(3-methylphenyl)-3-phenylprop-2-yn-1-one.

Step 1: Formation of the Propargyl Alcohol
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Dissolve phenylacetylene (1.1 equiv, 11 mmol) in anhydrous THF (50 mL). Cool to -78 °C.

  • Lithiation: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to generate lithium phenylacetylide.
    
  • Addition: Dissolve 3-methylbenzaldehyde (1.0 equiv, 10 mmol) in THF (10 mL) and add dropwise to the reaction mixture.

  • Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

    • Checkpoint: Crude product should be a viscous oil.

      
      H NMR should show the benzylic proton doublet of doublets around 
      
      
      
      5.6 ppm.
Step 2: Oxidation to Propargyl Ketone
  • Reaction: Dissolve the crude alcohol in CH2Cl2 (100 mL). Add Manganese(IV) oxide (MnO2) (activated, 10 equiv).

    • Note: Excess MnO2 is required due to surface area dependence.

  • Execution: Stir vigorously at RT for 12–24 hours. Monitor by TLC (disappearance of alcohol spot).

  • Purification: Filter through a pad of Celite to remove Mn species. Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5).

    • Result: Yellow oil or low-melting solid. IR spectrum will show a characteristic conjugated ketone stretch (~1640 cm⁻¹) and alkyne stretch (~2200 cm⁻¹).

Part 3: Reactivity & Derivatization[2]

The most valuable application of 3-methylphenyl propargyl ketones is their conversion into 5-membered heterocycles via cyclocondensation.

Diagram: Reaction Network

The following diagram illustrates the divergent pathways available from the propargyl ketone core.

G Start 3-Methylphenyl Propargyl Ketone Pyrazole 3-(3-Methylphenyl) Pyrazole Start->Pyrazole Cyclocondensation (EtOH, Reflux) Isoxazole 3-(3-Methylphenyl) Isoxazole Start->Isoxazole Cyclocondensation (Base/EtOH) Pyrimidine 4-(3-Methylphenyl) Pyrimidine Start->Pyrimidine Michael/Cyclization (NaOEt) Hydrazine Hydrazine (NH2NH2) Hydrazine->Start Hydroxylamine Hydroxylamine (NH2OH) Amidine Amidine (R-C(=NH)NH2)

Figure 1: Divergent synthesis of heterocycles from the 3-methylphenyl propargyl ketone scaffold.

Detailed Protocol: Synthesis of 3-(3-Methylphenyl)-5-phenyl-1H-pyrazole

This protocol utilizes the propargyl ketone synthesized above. The regioselectivity is controlled by the Michael addition of the hydrazine nitrogen to the alkynyl


-carbon.
  • Reagents:

    • 1-(3-methylphenyl)-3-phenylprop-2-yn-1-one (1.0 mmol)

    • Hydrazine hydrate (80%, 2.0 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • Dissolve the ketone in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at RT.

    • Heat the mixture to reflux (80 °C) for 4 hours.

    • Mechanism:[1][2][3][4][5] The hydrazine performs a Michael addition on the triple bond, followed by intramolecular attack on the ketone and dehydration.

  • Workup:

    • Cool to RT. The pyrazole often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate solvent, redissolve in EtOAc, wash with water, and recrystallize from Ethanol/Water.

  • Characterization:

    • 1H NMR: Look for the pyrazole C-4 proton singlet around

      
       6.8–7.0 ppm. The 3-methyl group will appear as a singlet around 
      
      
      
      2.4 ppm.

Part 4: Biological Applications

Researchers utilize 3-methylphenyl propargyl ketones primarily as precursors for:

  • MAPK Inhibitors: Pyrazoles derived from these ketones mimic the ATP-binding pharmacophore of kinase inhibitors. The meta-methyl group often fits into hydrophobic pockets (e.g., the gatekeeper region) of kinases like p38 MAPK.

  • Antimicrobial Agents: Isoxazoles synthesized from this scaffold have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

  • Tubulin Polymerization Inhibitors: The chalcone-like properties of the precursor ketone itself allow it to bind to tubulin, though cyclized derivatives are generally more stable and potent.

References

  • Synthesis via Sonogashira Coupling

    • Title: "Palladium-Catalyzed Sonogashira Coupling for the Synthesis of Chalcones and Alkynones"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Aldehyde Addition/Oxidation Protocol

    • Title: "Manganese Dioxide Oxid
    • Source: Journal of Organic Chemistry (General Protocol Reference)
    • URL:[Link]

  • Pyrazole Synthesis Mechanism

    • Title: "Regioselective Synthesis of Pyrazoles
    • Source: N
    • URL:[Link]

  • Biological Activity of Propargyl Derivatives

    • Title: "Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Solid-State Characterization and Crystal Structure Analysis of 1-(3-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solid-state characterization and structural analysis of 1-(3-Methylphenyl)prop-2-yn-1-one .

Executive Summary

1-(3-Methylphenyl)prop-2-yn-1-one (CAS: 16619-29-7, also known as 3'-methyl-propynophenone) is a terminal acetylenic ketone utilized as a high-value intermediate in the synthesis of pyrazoles, isoxazoles, and Michael addition adducts.

This guide provides a rigorous protocol for its synthesis, crystallization, and solid-state analysis. Given the compound's structural similarity to the parent benzoylacetylene (mp 50–52 °C), this derivative is classified as a low-melting solid or semi-solid at ambient conditions. Consequently, the characterization workflow prioritizes low-temperature handling and in situ cryo-crystallography techniques to ensure structural integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-(3-Methylphenyl)prop-2-yn-1-one
Common Name 3'-Methylbenzoylacetylene
Molecular Formula C₁₀H₈O
Molecular Weight 144.17 g/mol
Physical State Low-melting solid or oil (Ambient)
Predicted MP 35–45 °C (Est. based on parent 1-phenylprop-2-yn-1-one)
Solubility Soluble in CHCl₃, CH₂Cl₂, Et₂O; Sparingly soluble in Hexane

Synthesis & Purification Protocol

To obtain diffraction-quality crystals, high-purity material (>99%) is required. The optimal route involves the oxidation of the corresponding propargylic alcohol, avoiding metal-catalyzed coupling impurities.

Step 1: Grignard Addition
  • Reagents: 3-Methylbenzaldehyde, Ethynylmagnesium bromide (0.5 M in THF).

  • Procedure: Add aldehyde dropwise to Grignard reagent at 0 °C. Quench with sat. NH₄Cl.[1]

  • Product: 1-(3-Methylphenyl)prop-2-yn-1-ol.

Step 2: Jones Oxidation (Chromic Acid)
  • Rationale: Jones oxidation is preferred over MnO₂ for terminal alkynols to prevent isomerization to the allenyl ketone.

  • Protocol:

    • Dissolve alcohol in acetone (0.1 M).

    • Add Jones reagent dropwise at 0 °C until orange color persists.

    • Stir for 15 min; quench with isopropanol.

    • Extract with Et₂O, wash with NaHCO₃, dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

Step 3: Crystallization Strategy

Due to the low melting point, standard evaporation often yields oils.

  • Method: Low-Temperature Recrystallization .

  • Solvent System: n-Pentane or n-Pentane/Et₂O (10:1).

  • Protocol: Dissolve oil in minimum warm pentane (30 °C). Cool slowly to -20 °C in a freezer. Seed with a microcrystal if available (induced by scratching the flask wall).

Single Crystal X-Ray Diffraction (SCXRD) Workflow

The core characterization utilizes SCXRD to determine the molecular conformation and packing.

Data Collection Parameters
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα radiation).

  • Temperature: 100 K (Critical) . Room temperature data collection is contraindicated due to high thermal motion and sublimation risk.

  • Mounting: Use a cryo-loop with perfluoropolyether oil (e.g., Fomblin) to coat the crystal immediately upon removal from the mother liquor. Flash-cool in the N₂ stream.

Structural Model & Refinement
  • Space Group Prediction: Based on the parent 1-phenylprop-2-yn-1-one, the expected space group is Monoclinic, P2₁/c or Triclinic, P-1 .

  • Refinement Strategy:

    • Refine non-hydrogen atoms anisotropically.

    • Locate the acetylenic proton (≡C-H) in the difference Fourier map to confirm the terminal alkyne status.

Visualization: SCXRD Workflow

SCXRD_Workflow Sample_Prep Sample Preparation (Recrystallization from Pentane @ -20°C) Mounting Cryo-Mounting (Fomblin Oil, Nylon Loop) Sample_Prep->Mounting Select clear block Data_Collection Data Collection (100 K, Mo/Cu Source, 0.5° Omega Scans) Mounting->Data_Collection Flash Cool Structure_Sol Structure Solution (SHELXT / Intrinsic Phasing) Data_Collection->Structure_Sol Integration Refinement Refinement (SHELXL, Anisotropic ADPs) Structure_Sol->Refinement R1 < 0.05 Validation Validation (CheckCIF, Hirshfeld Surface Analysis) Refinement->Validation Finalize CIF

Figure 1: Critical workflow for SCXRD analysis of low-melting organic solids.

Solid-State Structural Analysis

Molecular Conformation

The structure is dominated by the conjugation between the aromatic ring, the carbonyl group, and the alkyne.

  • Planarity: The molecule is expected to be nearly planar to maximize

    
    -conjugation.
    
  • Torsion Angle: The

    
    (C2-C1-C=O) torsion angle is typically < 10°.
    
  • Bond Lengths:

    • C≡C: 1.18 – 1.20 Å (Typical for conjugated alkynes).

    • C=O: 1.21 – 1.23 Å.

    • C(ipso)-C(carbonyl): ~1.47 Å.

Supramolecular Synthons

In the absence of strong hydrogen bond donors (OH, NH), the crystal packing is governed by weak interactions:

  • C-H...O Hydrogen Bonds: The acidic acetylenic proton (≡C-H) acts as a donor to the carbonyl oxygen (C=O) of a neighboring molecule, forming centrosymmetric dimers or infinite chains (C(4) motifs).

  • 
    -
    
    
    
    Stacking:
    The 3-methylphenyl rings likely stack in an offset parallel arrangement with a centroid-centroid distance of 3.6 – 3.9 Å.

Bulk Characterization (PXRD & Thermal)

While SCXRD provides the single-molecule view, Powder X-Ray Diffraction (PXRD) ensures the bulk material represents a single phase.

Powder X-Ray Diffraction (PXRD)
  • Simulated vs. Experimental: Generate a simulated pattern from the SCXRD CIF file (using Mercury or molecular modeling software) and compare it with the experimental bulk pattern.

  • Key Feature: Look for low-angle peaks (

    
    ) characteristic of the unit cell dimensions.
    
Thermal Analysis (DSC)
  • Instrument: Differential Scanning Calorimetry.

  • Protocol: Hermetically sealed aluminum pan, heating rate 5 °C/min.

  • Expected Endotherm: Sharp melting peak between 35–50 °C.

  • Warning: An exotherm >150 °C indicates polymerization of the alkyne moiety. Do not overheat.

Spectroscopic Validation

TechniqueDiagnostic SignalStructural Assignment
FT-IR (ATR)3200–3300 cm⁻¹ (sharp)

C-H Stretch (Terminal Alkyne)
2090–2100 cm⁻¹ (weak)C

C Stretch
1640–1660 cm⁻¹ (strong)C=O Stretch (Conjugated Ketone)
¹H NMR (CDCl₃)

3.0–3.4 ppm (singlet)
Acetylenic Proton (

C-H)

2.40 ppm (singlet)
Methyl Group (-CH₃)
¹³C NMR

~177 ppm
Carbonyl (C=O)

~80 ppm / ~79 ppm
Alkyne Carbons
Spectroscopic Logic Diagram

Spectroscopy Compound 1-(3-Methylphenyl) prop-2-yn-1-one IR FT-IR Analysis Confirm Functional Groups Compound->IR NMR NMR Analysis Confirm Skeleton Compound->NMR Result_IR Peak @ 3250 cm⁻¹ (≡C-H) Peak @ 1650 cm⁻¹ (C=O) IR->Result_IR Diagnostic Result_NMR Singlet @ 3.3 ppm (≡C-H) Singlet @ 2.4 ppm (CH₃) NMR->Result_NMR Diagnostic

Figure 2: Spectroscopic fingerprinting for structural verification.

References

  • Parent Structure (Benzoylacetylene)

    • ChemicalBook. (2025). 1-Phenyl-2-propyn-1-one Properties and Melting Point. Link

    • Fisher Scientific. (2025). 1-Phenyl-2-propyn-1-one, 97% Specifications. Link[2]

  • Synthetic Methodology (Jones Oxidation of Alkynols): Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45.
  • Crystallographic Methodology (Low-Melting Solids)

    • Bruker AXS. (2020). Best Practices for Data Collection at Low Temperatures. Link

  • General Characterization of Chalcone Derivatives

    • IUCrData. (2022). Structure description of chalcone derivatives and alkyne linkages. Link

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Methodological & Application

Application Note & Protocol: Selective Oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol to 1-(3-methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Ynones and the Challenge of Their Synthesis

Ynones, or alkynyl ketones, are highly valuable and versatile building blocks in organic synthesis. Their unique conjugated system, comprising a carbonyl group and a carbon-carbon triple bond, serves as a reactive handle for a multitude of chemical transformations. This makes them key intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials.[1][2] The direct and selective synthesis of ynones from readily available precursors, such as secondary propargylic alcohols, is therefore a critical endeavor for chemists in research and drug development.

The oxidation of secondary propargylic alcohols to the corresponding ynones presents a significant challenge: the potential for over-oxidation or side reactions involving the sensitive alkyne moiety.[3] Consequently, the choice of oxidizing agent is paramount to achieving a high-yielding and clean transformation. This application note provides a detailed, field-proven protocol for the selective oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol to its corresponding ynone, 1-(3-methylphenyl)prop-2-yn-1-one, utilizing Dess-Martin periodinane (DMP).

Rationale for Selecting Dess-Martin Periodinane (DMP)

Several reagents are capable of oxidizing secondary alcohols, including chromium-based reagents, activated dimethyl sulfoxide (DMSO) systems like the Swern oxidation, and manganese dioxide (MnO₂).[4][5][6] However, for substrates bearing sensitive functional groups like alkynes, a mild and highly selective oxidant is preferable.

  • Chromium Reagents (e.g., Jones Reagent): While effective, these are highly toxic and produce hazardous waste, making them environmentally undesirable.[7]

  • Swern Oxidation: This method operates under mild, low-temperature conditions (-78 °C) and avoids toxic metals.[4][6] However, it requires careful temperature control and generates the malodorous byproduct dimethyl sulfide.[8]

  • Manganese Dioxide (MnO₂): MnO₂ is a classic and effective reagent for oxidizing allylic and propargylic alcohols.[5][9][10] It is heterogeneous, and the workup is a simple filtration. However, it often requires a large excess of the reagent (typically around 10 equivalents), which can complicate purification on larger scales.[9]

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers an excellent alternative.[7][11] It is known for its mild reaction conditions (typically room temperature), broad functional group tolerance, and straightforward workup.[7] The reaction is usually complete within a few hours and avoids the use of toxic heavy metals.[11] Given these advantages, DMP is an ideal choice for the selective oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol, ensuring high yield and purity of the desired ynone.

The Reaction: From Propargylic Alcohol to Ynone

The oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol with Dess-Martin periodinane proceeds cleanly to yield 1-(3-methylphenyl)prop-2-yn-1-one.

Caption: Oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol to the corresponding ynone.

Detailed Experimental Protocol

This protocol is designed for the oxidation of 1.0 mmol of the starting alcohol. The reaction can be scaled accordingly, with adjustments to reagent quantities and glassware.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
1-(3-methylphenyl)prop-2-yn-1-ol≥97%Various7342-07-6 (p-isomer)The 3-methyl isomer may require custom synthesis or special ordering.
Dess-Martin Periodinane (DMP)≥97%Various87413-09-0Store under inert atmosphere, moisture sensitive.
Dichloromethane (DCM), anhydrous≥99.8%Various75-09-2Use from a freshly opened bottle or a solvent purification system.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeVarious144-55-8
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)Reagent GradeVarious7772-98-7
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeVarious7487-88-9
Diethyl ether (Et₂O)ACS GradeVarious60-29-7For extraction.
Silica gel230-400 meshVarious7631-86-9For column chromatography.
HexanesACS GradeVarious110-54-3For column chromatography.
Ethyl acetate (EtOAc)ACS GradeVarious141-78-6For column chromatography.
Round-bottom flask (50 mL)---Oven-dried.
Magnetic stirrer and stir bar---
Septum and nitrogen/argon inlet---
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-methylphenyl)prop-2-yn-1-ol (146.19 mg, 1.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the alcohol in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (468 mg, 1.1 mmol, 1.1 equiv) in one portion. The reaction mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (higher Rf) indicates completion.

  • Quenching the Reaction: Once the reaction is complete, dilute the mixture with 20 mL of diethyl ether. Quench the reaction by slowly adding 15 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Work-up: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts have dissolved and the organic layer is clear. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:EtOAc) to afford the pure 1-(3-methylphenyl)prop-2-yn-1-one.

Characterization

The structure of the final product, 1-(3-methylphenyl)prop-2-yn-1-one, should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) will be in the regions of 8.0-7.3 ppm (aromatic protons), 3.5 ppm (alkynyl proton), and 2.4 ppm (methyl protons).

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ) will be in the regions of 178 ppm (carbonyl carbon), 139-128 ppm (aromatic carbons), 83 ppm (alkynyl C), 80 ppm (alkynyl CH), and 21 ppm (methyl carbon).[12]

  • FT-IR (neat): Characteristic peaks will be observed around 3290 cm⁻¹ (alkynyl C-H stretch), 2100 cm⁻¹ (C≡C stretch), and 1640 cm⁻¹ (C=O stretch).

Summary of Reaction Parameters

ParameterValue
Substrate1-(3-methylphenyl)prop-2-yn-1-ol
OxidantDess-Martin Periodinane (DMP)
Stoichiometry (DMP)1.1 equivalents
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature (~20-25 °C)
Reaction Time1-3 hours
Work-upReductive quench (NaHCO₃/Na₂S₂O₃)
PurificationSilica Gel Chromatography
Expected Yield>90%

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification cluster_product Final Product A 1. Add 1-(3-methylphenyl)prop-2-yn-1-ol to oven-dried flask B 2. Dissolve in anhydrous DCM under N2 atmosphere A->B C 3. Add Dess-Martin Periodinane (1.1 eq) at room temperature B->C D 4. Stir and monitor by TLC (1-3 hours) C->D E 5. Quench with NaHCO3/Na2S2O3 D->E F 6. Extract with Et2O E->F G 7. Dry over MgSO4 F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by silica gel chromatography H->I J 1-(3-methylphenyl)prop-2-yn-1-one I->J

Caption: Step-by-step workflow for the oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol.

Safety Precautions

  • General Precautions: This procedure should be conducted in a well-ventilated fume hood by trained personnel.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

  • Reagent Handling:

    • Dess-Martin Periodinane (DMP): DMP is moisture-sensitive and can be irritating. Handle in an inert atmosphere where possible.

    • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • Alkynes: Alkynes can be flammable and should be handled with care, away from ignition sources.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInactive or wet DMP reagent.Use fresh DMP from a reputable supplier. Ensure all glassware and solvents are scrupulously dry.
Insufficient reaction time.Continue stirring and monitor by TLC until the starting material is consumed.
Low YieldLoss of product during work-up or purification.Ensure thorough extraction. Be careful during column chromatography to collect all product-containing fractions.
Volatility of the ynone product.Be cautious during solvent removal; avoid using high vacuum or excessive heat.
Formation of ImpuritiesOld or impure DMP, which may contain acidic species.Buffer the reaction with a small amount of pyridine (2-3 equivalents) to protect acid-labile groups if necessary.[7]

References

  • Chemistry Alkynes - SATHEE. (n.d.).
  • Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc, 2020(6), 247-261. Retrieved from [Link]

  • Bagley, M. C., Lubinu, M. C., & Mason, C. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(11), 839-849. Retrieved from [Link]

  • Grokipedia. (n.d.). Swern oxidation.
  • YouTube. (2020, July 14). MnO2 oxidation reaction|| solved questions. Retrieved from [Link]

  • Murakami, K., et al. (2023). Dess–Martin Periodinane/Brønsted Acid-Mediated Tandem Oxidation/Cyclization of Homopropargylic Alcohols for Synthesis of Trisubstituted Furans. Synlett, 34(09), 1626-1630.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576. Retrieved from [Link]

  • PG.CHEMEASY. (2020, October 31). MnO2 oxidation reaction with example. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.
  • ResearchGate. (n.d.). Representative 13 C NMR spectrum of ynone 1a. Chemical shifts of characteristic carbons are labeled. Retrieved from [Link]

  • Kota Factory. (n.d.). Oxidation Reactions of Alkenes and Alkynes.
  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation.
  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Glen Research. (n.d.). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved from [Link]

  • Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Sacred Heart University. (n.d.). Oxidation of Secondary Aromatic Alcohols. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth., 91, 221-232. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, February 25). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Retrieved from [Link]

  • TutorChase. (n.d.). What are the health and safety considerations when working with alkenes?. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of (E)−1-phenyl-3-(p-tolyl)prop-2-en-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, February 25). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-Phenyl-2-propyne-1-one by oxidation of.... Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Characterization of an organometallic xenon complex using NMR and IR spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. Retrieved from [Link]

  • SpringerLink. (n.d.). Mechanism and kinetics of the oxidation of 1,3-butadien-1-yl (n-C4H5): a theoretical study. Retrieved from [Link]

  • MDPI. (n.d.). Atomic Scale Mechanisms Controlling the Oxidation of Polyethylene: A First Principles Study. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-phenyl-2-propyn-1-ol. Retrieved from [Link]

Sources

Using 1-(3-Methylphenyl)prop-2-yn-1-one in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Methylphenyl)prop-2-yn-1-one as a Versatile C3-Synthon in Heterocyclic Synthesis

Chemical Profile & Mechanistic Rationale

In the landscape of modern heterocyclic synthesis and drug development, terminal


-acetylenic ketones (ynones) serve as highly reactive, bifunctional C3-electrophiles. Specifically, 1-(3-methylphenyl)prop-2-yn-1-one  (also known as m-tolyl prop-2-yn-1-one) offers a unique balance of reactivity and stability.

The push-pull dynamics of this molecule are governed by the electron-withdrawing carbonyl group, which highly polarizes the adjacent alkyne, rendering the terminal


-carbon exceptionally susceptible to nucleophilic attack (Michael addition). The inclusion of the meta-methyl group on the phenyl ring is a deliberate strategic choice: it provides a mild inductive electron-donating effect (+I) without introducing the steric hindrance associated with ortho-substituents. This subtle electronic modulation prevents the premature polymerization often seen in highly electron-deficient ynones, allowing for controlled, stepwise cyclocondensations with various bis-nucleophiles and cycloaddition partners [1].

Divergent Synthetic Pathways

The bifunctional nature of 1-(3-methylphenyl)prop-2-yn-1-one allows it to act as a divergent node for the synthesis of multiple pharmacologically relevant heterocyclic scaffolds, including pyrazoles, pyrimidines, and indoles.

DivergentSynthesis Ynone 1-(3-Methylphenyl) prop-2-yn-1-one Pyrazole 3-(3-Methylphenyl) -1H-pyrazole Ynone->Pyrazole Hydrazine Hydrate EtOH, Reflux Pyrimidine 4-(3-Methylphenyl) -2-aminopyrimidine Ynone->Pyrimidine Guanidine HCl Yb(OTf)3, THF, 80°C Indole 3-(3-Methylbenzoyl) indole derivatives Ynone->Indole Nitrosoarenes HFIP, RT

Divergent synthetic pathways of 1-(3-methylphenyl)prop-2-yn-1-one into various heterocycles.

Detailed Experimental Protocols & Causality

Pathway A: Regioselective Synthesis of 3-Aroylindoles

Causality & Design: Traditional indole syntheses (e.g., Fischer indolization) often suffer from harsh acidic conditions and poor regioselectivity. The uncatalyzed annulation of 1-(3-methylphenyl)prop-2-yn-1-one with nitrosoarenes represents an atom-economical, formal cycloaddition [1]. The nitroso group acts as an electrophile, initiating C–N bond formation at the


-position of the ynone, followed by rapid C–C bond formation and rearrangement. Utilizing hexafluoroisopropanol (HFIP) as a solvent accelerates the reaction via strong hydrogen-bond donation to the ynone carbonyl, enhancing its electrophilicity without the need for transition metal catalysts.

Protocol:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-methylphenyl)prop-2-yn-1-one (1.0 mmol) in 5.0 mL of HFIP.

  • Addition: Slowly add the selected nitrosoarene (1.0 mmol) in portions over 5 minutes to prevent uncontrolled exotherms.

  • Reaction: Stir the mixture at room temperature (20–25 °C) open to the atmosphere.

  • Self-Validation Check: The reaction progress can be visually tracked. Nitrosoarenes typically impart a deep green or blue color to the solution. The reaction is deemed complete (usually within 2–4 hours) when the solution transitions to a dark yellow/brown hue. TLC (Hexanes/EtOAc 7:3) will confirm the disappearance of the highly UV-active ynone spot.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap for reuse). Purify the crude residue via flash column chromatography on silica gel to isolate the 3-(3-methylbenzoyl)indole derivative.

Pathway B: Lewis Acid-Catalyzed Synthesis of Pyrimidines

Causality & Design: The condensation of ynones with amidines or guanidines traditionally requires harsh refluxing in sodium ethoxide, which can degrade sensitive functional groups. By employing Ytterbium(III) triflate (


) as a Lewis acid, the ynone is activated toward aza-Michael addition under much milder conditions [2]. The oxophilic 

coordinates to the carbonyl oxygen, increasing the electrophilicity of the

-carbon, allowing the reaction to proceed smoothly in THF.

Protocol:

  • Preparation: To a 10 mL microwave vial, add 1-(3-methylphenyl)prop-2-yn-1-one (1.0 mmol), guanidine hydrochloride (1.2 mmol), and anhydrous

    
     (2.0 mmol). The potassium carbonate serves to free-base the guanidine in situ.
    
  • Catalyst Addition: Add

    
     (0.1 mmol, 10 mol%) followed by 4.0 mL of anhydrous THF.
    
  • Reaction: Seal the vial and heat the suspension at 80 °C in an oil bath for 6 hours.

  • Self-Validation Check: As the insoluble guanidine hydrochloride is converted to the free base and consumed in the reaction, the initial cloudy suspension will gradually become a more homogenous, slightly turbid solution.

  • Workup: Cool to room temperature and quench with 5 mL of saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    mL). The aqueous wash effectively removes the water-soluble
    
    
    catalyst and inorganic salts. Dry the combined organic layers over
    
    
    , concentrate, and recrystallize from EtOH to yield 4-(3-methylphenyl)-2-aminopyrimidine.
Pathway C: Synthesis of 3-(3-Methylphenyl)-1H-pyrazoles

Causality & Design: Hydrazine acts as a potent bis-nucleophile. The mechanism is a cascade sequence: an initial aza-Michael addition of the more nucleophilic nitrogen to the


-carbon forms a hydrazone intermediate. This is immediately followed by an intramolecular nucleophilic attack on the carbonyl carbon and subsequent dehydration to yield the thermodynamically stable, aromatic pyrazole [3].

PyrazoleMechanism Step1 1-(3-Methylphenyl) prop-2-yn-1-one Step2 Aza-Michael Addition Step1->Step2 + NH2NH2 Step3 Hydrazone Intermediate Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Nucleophilic Attack on C=O Step5 Dehydration (-H2O) Step4->Step5 Step6 3-(3-Methylphenyl) -1H-pyrazole Step5->Step6 Aromatization

Stepwise mechanism of pyrazole formation via aza-Michael addition and cyclodehydration.

Protocol:

  • Preparation: Dissolve 1-(3-methylphenyl)prop-2-yn-1-one (1.0 mmol) in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask.

  • Addition: Add hydrazine hydrate (1.5 mmol, 50-60% aqueous solution) dropwise at room temperature. An immediate slight exotherm may be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to 85 °C (reflux) for 2 hours.

  • Self-Validation Check: TLC monitoring (DCM/MeOH 95:5) will show the conversion of the non-polar ynone to a highly polar, blue-fluorescent spot (under 254 nm UV) corresponding to the pyrazole.

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol. Triturate the resulting residue with cold water to induce precipitation. Filter the solid, wash with ice-cold water, and dry under high vacuum to afford the pure 3-(3-methylphenyl)-1H-pyrazole.

Quantitative Data Summary

The following table summarizes the experimental parameters and expected outcomes for the divergent synthesis of heterocycles using 1-(3-methylphenyl)prop-2-yn-1-one.

Target HeterocycleCore ReagentsCatalyst / PromoterSolvent & TempReaction TimeTypical Yield
3-Aroylindoles Nitrosoarenes (1.0 eq)None (Solvent-promoted)HFIP, 25 °C2 – 4 h65 – 85%
Pyrimidines Guanidine HCl (1.2 eq)

(10 mol%),

THF, 80 °C6 – 8 h70 – 89%
Pyrazoles Hydrazine Hydrate (1.5 eq)NoneEtOH, 85 °C2 h> 90%

References

  • Scapinello, L., Vavassori, F., Ieronimo, G., Ameta, K., Cravotto, G., Simonetti, M., Tollari, S., Palmisano, G., Nicholas, K., Penoni, A., & Maspero, A. (2022). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds. International Journal of Organic Chemistry, 12(3), 127-142. URL:[Link]

  • Songsri, S., Harkiss, A. H., & Sutherland, A. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(18), 13214-13224. URL:[Link]

  • Isik, M. (2014). Development of New Methods for the Synthesis of Pyrazoles, 4-Iodopyrazoles, Isoxazoles and 1,2,4-Oxadiazoles. Middle East Technical University Theses. URL:[Link]

Application Note: Precision Synthesis of Pyrazoles from 1-(3-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. This application note details the robust synthesis of 3-(3-methylphenyl)-1H-pyrazole and its regioselective N-substituted derivatives starting from 1-(3-methylphenyl)prop-2-yn-1-one . We address the critical challenge of regiocontrol in Michael acceptor cyclizations, providing two validated protocols: a standard solvothermal method for unsubstituted pyrazoles and a fluorinated-solvent directed method for high-precision regioselectivity with substituted hydrazines.

Introduction & Chemical Biology

Alkynones (ynones) are versatile electrophiles that serve as excellent precursors for 5-membered heterocycles. The substrate 1-(3-methylphenyl)prop-2-yn-1-one contains a reactive


-unsaturated ketone system where the triple bond acts as a "hard" electrophile at the 

-carbon.
The Regioselectivity Challenge

When reacting ynones with substituted hydrazines (


), two constitutional isomers can form:
  • 1,3-Disubstituted Pyrazoles: Resulting from initial attack of the terminal hydrazine nitrogen on the

    
    -carbon (Michael addition).
    
  • 1,5-Disubstituted Pyrazoles: Resulting from initial attack on the carbonyl carbon (1,2-addition/Schiff base formation).

Control over this pathway is dictated by solvent polarity, catalyst presence, and the electronic nature of the hydrazine.

Mechanistic Pathway

The reaction proceeds primarily through a Michael addition-cyclocondensation sequence.

Mechanism Substrate 1-(3-Methylphenyl) prop-2-yn-1-one Intermediate1 Michael Adduct (Enamine/Hydrazone) Substrate->Intermediate1 Nucleophilic Attack (Beta-Carbon) Hydrazine Hydrazine (NH2-NH-R) Hydrazine->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization - H2O Product Pyrazole Scaffold Cyclization->Product Aromatization

Figure 1: General mechanistic flow for the conversion of alkynones to pyrazoles via Michael addition.

Experimental Protocols

Safety Pre-Requisites[1]
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood.

  • Alkynones: Skin irritants and potential sensitizers.

  • Waste: Segregate hydrazine waste from general organic waste.

Protocol A: Standard Synthesis of 3-(3-Methylphenyl)-1H-pyrazole

Target: Unsubstituted Pyrazole (Tautomeric mixture) Scale: 1.0 mmol

Materials:

  • 1-(3-Methylphenyl)prop-2-yn-1-one (144 mg, 1.0 mmol)

  • Hydrazine monohydrate (64-65% solution, 1.5 mmol)

  • Ethanol (Absolute, 5 mL)

  • Acetic Acid (Catalytic, 2 drops)

Step-by-Step Methodology:

  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alkynone in Ethanol (5 mL).

  • Addition: Add Hydrazine monohydrate dropwise at room temperature. The solution may turn slightly yellow (formation of hydrazone species).

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alkyne spot (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot should appear.
  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If solution remains clear: Concentrate in vacuo.[1] Redissolve residue in DCM (10 mL), wash with water (2 x 5 mL) and Brine (5 mL). Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water (9:1) or Column Chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Regioselective Synthesis of 1-Methyl-3-(3-methylphenyl)pyrazole

Target: 1,3-Isomer (Kinetic Control) Key Reagent: Hexafluoroisopropanol (HFIP) - Critical for Regiocontrol

Rationale: Fluorinated solvents like HFIP activate the carbonyl through strong H-bonding, while also stabilizing the Michael addition transition state, strongly favoring the 1,3-isomer over the 1,5-isomer [1].

Materials:

  • 1-(3-Methylphenyl)prop-2-yn-1-one (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • HFIP (Hexafluoroisopropanol) (3 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the alkynone in HFIP (3 mL) in a sealed tube or capped vial.

  • Reaction: Add Methylhydrazine dropwise at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 2-4 hours. (HFIP accelerates the reaction significantly compared to EtOH).

  • Work-up: Remove HFIP under reduced pressure (Rotavap). Note: Recover HFIP if possible due to cost.

  • Purification: The crude residue is typically >90% pure 1,3-isomer. Purify via flash chromatography (Hexane:EtOAc 4:1) to remove trace 1,5-isomer.

Data Analysis & Characterization

Expected NMR Signature

The regiochemistry is confirmed by the coupling pattern of the pyrazole protons and NOESY correlations.

Table 1: Representative


 NMR Data (CDCl3, 400 MHz) 
PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Pyrazole-H5 7.60 - 7.65Doublet (

Hz)
1HAdjacent to Nitrogen
Aryl (Ar-H) 7.20 - 7.50Multiplet4H3-Methylphenyl ring
Pyrazole-H4 6.55Doublet (

Hz)
1HC4 Proton
Ar-CH3 2.38Singlet3HMethyl on Phenyl ring
N-CH3 3.92Singlet3HOnly in Protocol B

Note: In Protocol A (Unsubstituted), the H4/H5 signals may appear as broad singlets or doublets depending on the tautomeric exchange rate in the solvent used.

Mass Spectrometry[3]
  • Protocol A Product (

    
    ):  ESI-MS 
    
    
    
  • Protocol B Product (

    
    ):  ESI-MS 
    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Michael additionIncrease temperature to reflux or add Lewis Acid (

, 10 mol%).
Regioisomer Mixture Thermodynamic equilibrationSwitch solvent to HFIP (Protocol B) or lower temperature to 0°C. Avoid strong acids which catalyze isomerization.
Oily Product Residual solvent or impuritiesTriturate with cold pentane/hexane to induce crystallization.
Starting Material Remains Old Hydrazine sourceHydrazine hydrate degrades over time. Use a fresh bottle or increase equivalents to 2.0.

References

  • Regioselectivity in Pyrazole Synthesis

    • BenchChem Technical Review.
  • Fluorinated Solvents in Heterocycle Synthesis

    • Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles."
  • General Mechanism of Ynone Cyclization

    • Journal of Organic Chemistry.[2] "Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines."

  • Substrate Physical Properties

    • PubChem Compound Summary. "1-(3-Methylphenyl)prop-2-yn-1-one."[3][4]

Sources

Application Notes and Protocols: Michael Addition Reaction Conditions for 1-(3-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ynones in Synthetic Chemistry

Ynones, or α,β-alkynyl ketones, are powerful and versatile building blocks in organic synthesis. Their unique electronic structure, characterized by an electron-deficient triple bond conjugated to a carbonyl group, renders them highly susceptible to nucleophilic attack. This reactivity makes them valuable intermediates in the construction of a diverse array of complex molecules, including pharmaceuticals and biologically active compounds.[1][2] Among the various transformations that ynones can undergo, the Michael addition, or conjugate addition, stands out as a particularly robust and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds.[1][3]

This technical guide provides a comprehensive overview of the Michael addition reaction as applied to the specific ynone, 1-(3-Methylphenyl)prop-2-yn-1-one. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for various classes of nucleophiles, and discuss key considerations for reaction optimization. The information presented herein is intended to serve as a practical resource for researchers leveraging the synthetic potential of this important class of compounds.

The Michael Addition: A Mechanistic Perspective

The Michael addition is a conjugate addition reaction where a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][3] In the case of 1-(3-Methylphenyl)prop-2-yn-1-one, the ynone serves as the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its nucleophilicity.[1][4]

The general mechanism proceeds as follows:

  • Deprotonation of the Nucleophile: A base removes a proton from the Michael donor (e.g., a thiol, amine, or carbon-based nucleophile) to generate a more potent nucleophile.

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic β-carbon of the ynone. This attack results in the formation of a new bond and generates a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base or the solvent, to yield the final Michael adduct.

The stereochemical outcome of the Michael addition to ynones can be influenced by several factors, including the nature of the nucleophile, the catalyst, and the reaction conditions. The addition can proceed in either a syn or anti fashion, leading to the formation of (E)- or (Z)-isomers of the resulting β-substituted enone.

Caption: Generalized Mechanism of Michael Addition to an Ynone

Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one

A common and efficient method for the synthesis of aryl propynones is the Sonogashira coupling reaction.[5][6][7] This palladium- and copper-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. For the synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one, 3-methylbenzoyl chloride can be coupled with a protected acetylene source like ethynyltrimethylsilane, followed by deprotection.

Protocol: Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one via Sonogashira Coupling

Materials:

  • 3-Methylbenzoyl chloride

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-purged flask, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Add anhydrous THF, followed by triethylamine.

  • To this mixture, add 3-methylbenzoyl chloride (1.0 eq) and ethynyltrimethylsilane (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude trimethylsilyl-protected ynone by flash column chromatography on silica gel.

  • Dissolve the purified intermediate in THF and add TBAF solution (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to afford 1-(3-Methylphenyl)prop-2-yn-1-one.

Caption: Experimental Workflow for Ynone Synthesis and Michael Addition

Thia-Michael Addition: Synthesis of β-Thioenones

The addition of thiols to ynones, known as the thia-Michael addition, is a highly efficient C-S bond-forming reaction. This transformation can often proceed under catalyst-free and solvent-free conditions, representing a green and atom-economical approach to β-thio-enones.[8]

Protocol: Catalyst-Free Thia-Michael Addition of Thiophenol

Materials:

  • 1-(3-Methylphenyl)prop-2-yn-1-one

  • Thiophenol

  • Ethanol (optional, as solvent)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 1-(3-Methylphenyl)prop-2-yn-1-one (1.0 eq) and thiophenol (1.1 eq).

  • Stir the mixture at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. Alternatively, the reaction can be performed in a minimal amount of a solvent like ethanol.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, directly purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the (E/Z)-3-(phenylthio)-1-(3-methylphenyl)prop-2-en-1-one adducts.

Aza-Michael Addition: Synthesis of β-Enaminones

The aza-Michael addition involves the conjugate addition of an amine to an activated alkyne. This reaction is a powerful tool for the synthesis of β-enaminones, which are important scaffolds in many biologically active compounds.[9] The reaction can often be performed under mild conditions, sometimes without the need for a catalyst.[10]

Protocol: Base-Catalyzed Aza-Michael Addition of Piperidine

Materials:

  • 1-(3-Methylphenyl)prop-2-yn-1-one

  • Piperidine

  • Triethylamine (Et₃N) (optional, as catalyst)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(3-Methylphenyl)prop-2-yn-1-one (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add piperidine (1.1 eq) to the solution.

  • If desired, add a catalytic amount of a base like triethylamine (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-6 hours).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, potentially with 1% triethylamine to prevent product streaking) to yield the β-amino-α,β-unsaturated ketone.

Carbon-Michael Addition: C-C Bond Formation

The addition of "soft" carbon nucleophiles, such as those derived from active methylene compounds like nitromethane, allows for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks. These reactions are typically catalyzed by a base to generate the nucleophilic carbanion.[11]

Protocol: Base-Catalyzed Michael Addition of Nitromethane

Materials:

  • 1-(3-Methylphenyl)prop-2-yn-1-one

  • Nitromethane

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(3-Methylphenyl)prop-2-yn-1-one (1.0 eq) in anhydrous THF, add nitromethane (1.5 eq).

  • Cool the mixture to 0 °C and add KOtBu (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative reaction conditions and expected outcomes for the Michael addition to aryl propynones, based on literature for analogous compounds. Note that yields and stereoselectivity can vary depending on the specific substrate and reaction conditions.

Nucleophile Catalyst/Conditions Solvent Typical Yield Stereoselectivity (E:Z) Reference
ThiophenolNone, rtNeat or Ethanol>90%Varies[8]
PiperidineEt₃N (cat.), rtDCM>95%Predominantly E[10]
NitromethaneKOtBu, rtTHF70-85%Not specified[11]

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a stronger base (for base-catalyzed reactions), or increasing the concentration of the reactants. Ensure all reagents and solvents are pure and dry, especially for reactions sensitive to moisture.

  • Side Reactions: A common side reaction with ynones is polymerization or the formation of complex mixtures, especially under harsh conditions (e.g., strong base, high temperature).[5] Running the reaction at lower temperatures and with careful addition of the base can help minimize these side products. For amine additions, double addition can sometimes occur.[12] Using a slight excess of the ynone or controlling the stoichiometry can mitigate this.

  • Stereoselectivity: The E/Z ratio of the product can be influenced by the solvent, temperature, and the nature of the nucleophile and catalyst.[13] For instance, more polar solvents can favor the formation of one isomer over the other. Screening different solvents and temperatures is a common strategy for optimizing stereoselectivity.

Conclusion

The Michael addition to 1-(3-Methylphenyl)prop-2-yn-1-one is a powerful and versatile transformation for the synthesis of a wide range of functionalized molecules. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this ynone as a key building block in the development of novel compounds for various applications, including drug discovery and materials science. The protocols provided in this guide offer a solid starting point for exploring the rich chemistry of this valuable synthetic intermediate.

References

  • Gunanathan, C., et al. (2018). KOtBu‐Catalyzed Michael Addition Reactions Under Mild and Solvent‐Free Conditions. ChemistrySelect, 3(42), 11933-11937. Available at: [Link]

  • Wikipedia contributors. (2023). Michael addition reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bertozzi, F., et al. (2009). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 106(36), 15217-15222. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism [Video]. YouTube. Available at: [Link]

  • Hoyt, E. A., & Northrop, B. H. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(10), 5615-5699. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Available at: [Link]

  • Buchler GmbH. Enantioselective Michael Addition. Available at: [Link]

  • Uraguchi, D., et al. (2015). Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis: importance of protonation pathway. Chemical Science, 6(1), 703-707. Available at: [Link]

  • Cho, C. S., & Kim, T. J. (2004). One-Pot Synthesis of Conjugated (E)-Enynones via Two Types of Cross-Coupling Reaction. Bulletin of the Korean Chemical Society, 25(11), 1621-1622. Available at: [Link]

  • Making Molecules. (2024). Enamines. Available at: [Link]

  • Shainyan, B. A., & Fed'kush, D. Y. (2024). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. Molecules, 29(22), 5174. Available at: [Link]

  • Li, J., et al. (2025). β-alkoxy enones for biocompatible primary amine conjugation. Nature Communications, 16(1), 1-10. Available at: [Link]

  • Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829. Available at: [Link]

  • W. R. Grace & Co. (1984). Synthesis of nitromethane. U.S. Patent No. 4,424,385.
  • Roman, G. (2012). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie, 57(7-8), 735-741. Available at: [Link]

  • Soloshonok, V. A., et al. (2005). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 70(18), 7218-7229. Available at: [Link]

  • Tang, Z., et al. (2011). Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research, 44(6), 433-444. Available at: [Link]

  • Braga, A. L., et al. (2008). Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent-Free Conditions. Journal of the Brazilian Chemical Society, 19(8), 1461-1466. Available at: [Link]

  • Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829. Available at: [Link]

  • ResearchGate. (n.d.). Calculated results of thia‐Michael addition of thiophenol to... Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Negishi, E. I., et al. (2007). SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE. Organic Syntheses, 84, 77. Available at: [Link]

  • ResearchGate. (2007). Synthesis of terminal 1,3-diynes via Sonogashira coupling of vinylidene chloride followed by elimination. Preparation of 1,3-decadiyne. Available at: [Link]

  • Reddy, B. M., et al. (2007). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 116(3-4), 118-122. Available at: [Link]

  • De, S., & Khan, A. T. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4457. Available at: [Link]

  • Dömling, A., et al. (2012). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. Molecules, 17(12), 14098-14111. Available at: [Link]

  • da Silva, F. S., et al. (2021). Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-ones. Beilstein Archives. Available at: [Link]

  • Arshad, M., et al. (2011). 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]

  • ResearchGate. (n.d.). Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. a. Available at: [Link]

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Synthesis of 3-methylphenyl substituted isoxazoles using ynones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-(3-Methylphenyl)isoxazoles via Regioselective Cyclocondensation of Ynones

Executive Summary

This technical guide details the protocol for the regioselective synthesis of 3-(3-methylphenyl) substituted isoxazoles utilizing


-alkynic ketones (ynones) as the electrophilic scaffold. Isoxazoles bearing the m-tolyl moiety are critical pharmacophores in the development of COX-2 inhibitors, monoamine oxidase (MAO) modulators, and glutamate receptor antagonists.

The core challenge in this synthesis is controlling the regioselectivity between the 3,5-disubstituted and 5,3-disubstituted isomers. This guide provides a validated protocol favoring the 3-(3-methylphenyl) regioisomer via a pH-controlled cyclocondensation with hydroxylamine, achieving isomeric purities >95%.

Mechanistic Principles & Regioselectivity

The reaction of an ynone with hydroxylamine (


) is governed by the competition between 1,2-addition  (carbonyl attack) and 1,4-addition  (Michael addition).
  • Path A (Kinetic/Acidic Control): Nucleophilic attack at the carbonyl carbon forms an oxime intermediate. Subsequent 5-endo-dig (or pseudo-5-exo) cyclization yields the 3-aryl-5-substituted isoxazole . This is the target pathway for retaining the 3-methylphenyl group at the 3-position.

  • Path B (Thermodynamic/Basic Control): Michael addition at the

    
    -carbon of the alkyne forms a hydroxy-enamine intermediate, cyclizing to form the 5-aryl-3-substituted isoxazole .
    

To synthesize 3-(3-methylphenyl)isoxazoles, we utilize slightly acidic to neutral buffering (Hydroxylamine hydrochloride with Sodium Acetate or Pyridine) to promote Path A.

Mechanism Visualization

ReactionMechanism Start Ynone Precursor (1-(3-methylphenyl)prop-2-yn-1-one) Oxime Intermediate A: Oxime Formation (1,2-Addition) Start->Oxime  pH < 7 (Carbonyl Attack) Enamine Intermediate B: Michael Adduct (1,4-Addition) Start->Enamine  pH > 10 (Beta-Carbon Attack) NH2OH NH2OH·HCl NH2OH->Start Target TARGET PRODUCT 3-(3-methylphenyl)-5-R-isoxazole Oxime->Target  Cyclodehydration Isomer REGIOISOMER 5-(3-methylphenyl)-3-R-isoxazole Enamine->Isomer  Cyclization

Figure 1: Bifurcation of reaction pathways. Path A (Blue/Green) is the target protocol for this application note.

Experimental Protocol

Target Molecule: 3-(3-methylphenyl)-5-phenylisoxazole Precursor: 1-(3-methylphenyl)-3-phenylprop-2-yn-1-one

Materials & Reagents
ReagentRolePurity/Grade
Ynone Substrate Electrophile>98% (Synthesized via Sonogashira)
Hydroxylamine HCl Dinucleophile99% (Reagent Grade)
Sodium Acetate Buffer/BaseAnhydrous
Ethanol (EtOH) SolventAbsolute
TLC Plates MonitoringSilica Gel 60 F254
Step-by-Step Methodology

Step 1: Solvothermal Assembly

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(3-methylphenyl)-3-phenylprop-2-yn-1-one in 15 mL of absolute ethanol.

  • Add 1.5 mmol (104 mg) of Hydroxylamine hydrochloride (

    
    ).
    
  • Add 3.0 mmol (246 mg) of Sodium Acetate (

    
    ).
    
    • Note: The NaOAc acts as a buffer. Using strong bases like NaOH or KOH here increases the risk of forming the unwanted 5-(3-methylphenyl) isomer via Michael addition.

Step 2: Reflux & Monitoring

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
  • Checkpoint: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The ynone spot (usually bright yellow/fluorescent) should disappear.

Step 3: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold water . Stir vigorously for 10 minutes. The product usually precipitates as a white or off-white solid.

  • Filter the precipitate using a Buchner funnel. Wash with cold water (

    
    ) to remove excess salts.
    

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol or an ethanol/water mixture (9:1).

  • Dry under vacuum at

    
     for 4 hours.
    

Characterization & Data Analysis

Distinguishing the 3,5-isomer from the 5,3-isomer is critical. The chemical shift of the proton at the isoxazole C4 position is the primary diagnostic marker.

Table 1: Diagnostic NMR Signals (


, 400 MHz) 
FeatureTarget: 3-(3-methylphenyl)-5-phenylIsomer: 5-(3-methylphenyl)-3-phenyl
Isoxazole H4 Proton

6.70 – 6.85 ppm (Singlet)

6.45 – 6.55 ppm (Singlet)
C5 Carbon (

)

170 ppm (Substituted by Phenyl)

169 ppm (Substituted by Tolyl)
C3 Carbon (

)

163 ppm (Substituted by Tolyl)

163 ppm (Substituted by Phenyl)
Methyl Group (

)

2.42 ppm

2.40 ppm (Less diagnostic)

Interpretation: The H4 proton in 3,5-disubstituted isoxazoles typically resonates downfield compared to the 5,3-isomer due to the deshielding effect of the C5-substituent relative to the ring oxygen.

Workflow Diagram

Workflow Input Reagents: Ynone + NH2OH.HCl + NaOAc Reaction Reflux in EtOH (4-6 Hours) Input->Reaction Quench Pour into Ice Water (Precipitation) Reaction->Quench Filter Filtration & Wash Quench->Filter Purify Recrystallization (EtOH) Filter->Purify Analyze NMR / Mass Spec Validation Purify->Analyze

Figure 2: Operational workflow for the synthesis and isolation of the target isoxazole.

Troubleshooting & Optimization

  • Low Yield: If the product does not precipitate upon water addition, the isoxazole may be too soluble. Perform a liquid-liquid extraction with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Regioisomer Contamination: If NMR shows significant amounts of the 5-(3-methylphenyl) isomer (split peaks at H4 region), the reaction medium was likely too basic. Ensure

    
     is used rather than 
    
    
    
    . Alternatively, perform the reaction in Pyridine (solvent/base) which strongly favors the oxime pathway.
  • Green Chemistry Adaptation: For a more sustainable approach, this reaction can be performed in water under ultrasound irradiation at room temperature, often reducing reaction times to <30 minutes [1].

References

  • Green Synthesis via Ultrasound: Zhang, Z., et al. "Efficient method for the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones via vitamin B1-catalyzed cyclocondensation."[1] Molecules, 2023.[2][3][4]

  • Regioselectivity Mechanisms: Tang, S., He, J., Sun, Y., He, L., & She, X.[5] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters, 2009, 11(17), 3982–3985.

  • General Isoxazole Protocols: Yuzuri, T., et al. "17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles." Journal of Heterocyclic Chemistry.

  • Isomer Differentiation by NMR: "Aminoisoxazole: A Comparative Guide for Researchers." BenchChem Application Notes.

Sources

Application Notes and Protocols for 1-(3-Methylphenyl)prop-2-yn-1-one in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Aryl Propargyl Ketones in Modern Synthetic Chemistry

In the ever-expanding landscape of chemical biology and drug discovery, the need for robust, efficient, and highly selective ligation methodologies is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has emerged as a powerful tool to meet this demand, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a cornerstone of this chemical philosophy.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide with remarkable efficiency and specificity.[3] The resulting triazole core is not merely a passive linker; it is a valuable pharmacophore, known for its metabolic stability and its ability to act as an amide bond isostere, often enhancing the biological activity of parent molecules.[4][5]

This guide focuses on a specific, yet highly versatile building block for click chemistry: 1-(3-Methylphenyl)prop-2-yn-1-one . This aryl propargyl ketone offers a unique combination of a terminal alkyne for click ligation and a functionalized aromatic ring that can be further elaborated or can itself participate in crucial interactions with biological targets. The presence of the methyl group on the phenyl ring provides a subtle yet significant modification to the electronic and steric properties of the molecule, which can be exploited in the design of novel therapeutics and functional materials.

These application notes will provide a comprehensive overview of the utility of 1-(3-Methylphenyl)prop-2-yn-1-one in click chemistry, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one: A Practical Approach

While not extensively documented, the synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one can be readily achieved through established organometallic cross-coupling reactions. A common and effective method is the Sonogashira coupling of an appropriate acid chloride with a terminal alkyne.

Diagram 1: Synthetic Scheme for 1-(3-Methylphenyl)prop-2-yn-1-one

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Product 3-Methylbenzoyl_chloride 3-Methylbenzoyl chloride Silylated_ketone 1-(3-Methylphenyl)-3- (trimethylsilyl)prop-2-yn-1-one 3-Methylbenzoyl_chloride->Silylated_ketone Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Silylated_ketone Pd_catalyst Pd(PPh₃)₂Cl₂ (cat.) Cu_catalyst CuI (cat.) Base Et₃N Solvent THF Product 1-(3-Methylphenyl)prop-2-yn-1-one Silylated_ketone->Product Desilylation Deprotection_reagent K₂CO₃, MeOH

Caption: Synthetic workflow for 1-(3-Methylphenyl)prop-2-yn-1-one.

Protocol 1: Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one

Materials:

  • 3-Methylbenzoyl chloride

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Sonogashira Coupling:

    • To a dry, nitrogen-flushed round-bottom flask, add 3-methylbenzoyl chloride (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Dissolve the solids in anhydrous THF.

    • Add triethylamine (2.0 eq) to the mixture.

    • Slowly add trimethylsilylacetylene (1.1 eq) via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the consumption of the acid chloride.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude silylated intermediate.

  • Desilylation:

    • Dissolve the crude intermediate in methanol.

    • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the silylated intermediate is consumed.

    • Neutralize the reaction with dilute aqueous HCl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by flash column chromatography on silica gel to afford pure 1-(3-Methylphenyl)prop-2-yn-1-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(3-Methylphenyl)prop-2-yn-1-one

The CuAAC reaction is the most widely used click reaction due to its high efficiency, mild reaction conditions, and excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][3] The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8][9]

Diagram 2: CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alkyne 1-(3-Methylphenyl)prop-2-yn-1-one Reaction_Vessel Reaction Mixture Alkyne->Reaction_Vessel Azide Organic Azide (R-N₃) Azide->Reaction_Vessel Cu_Source CuSO₄·5H₂O Cu_Source->Reaction_Vessel Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Vessel Ligand Ligand (optional, e.g., THPTA) Ligand->Reaction_Vessel Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Chromatography Column Chromatography Extraction->Chromatography Triazole 1,4-Disubstituted 1,2,3-Triazole Chromatography->Triazole

Caption: General workflow for the CuAAC reaction.

Protocol 2: General Procedure for CuAAC Reaction

Materials:

  • 1-(3-Methylphenyl)prop-2-yn-1-one

  • Organic azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biological applications)[10]

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-(3-Methylphenyl)prop-2-yn-1-one (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water to achieve a final concentration of approximately 0.1-0.5 M.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.1 eq). In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. The reaction mixture may change color, which is indicative of Cu(I) formation.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[11]

Data Presentation:

Table 1: Representative CuAAC Reaction Parameters

ParameterValue
Alkyne Substrate1-(3-Methylphenyl)prop-2-yn-1-one
Azide SubstrateBenzyl Azide
Alkyne:Azide Ratio1:1.1
CatalystCuSO₄·5H₂O / Sodium Ascorbate
Catalyst Loading (mol%)5 mol% CuSO₄·5H₂O
Reducing Agent (mol%)15 mol% Sodium Ascorbate
Solventt-BuOH/H₂O (1:1)
TemperatureRoom Temperature
Reaction Time4 hours

Table 2: Expected Yield and Purity

EntryProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
11-Benzyl-4-(3-methylbenzoyl)-1H-1,2,3-triazoleC₁₇H₁₅N₃O277.32>90>98 (by LC-MS)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[12][13] SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[14] While 1-(3-Methylphenyl)prop-2-yn-1-one is not a strained alkyne, it can be readily converted into a strained cyclooctyne derivative for use in SPAAC.

Diagram 3: Conceptual Pathway for SPAAC Application

SPAAC_Pathway cluster_modification Alkyne Modification cluster_spaac SPAAC Reaction Starting_Alkyne 1-(3-Methylphenyl)prop-2-yn-1-one Strained_Alkyne Strained Cyclooctyne Derivative Starting_Alkyne->Strained_Alkyne Multi-step Synthesis SPAAC_Product Bioconjugated Product Strained_Alkyne->SPAAC_Product Catalyst-free Cycloaddition Azide Biomolecule-Azide Conjugate Azide->SPAAC_Product

Caption: Conceptual workflow for SPAAC using a derivative of the topic compound.

Application Note: Bioconjugation via SPAAC

The ketone functionality in 1-(3-Methylphenyl)prop-2-yn-1-one can serve as a handle for further chemical modifications. For instance, it can be reduced to a secondary alcohol, which can then be used to append a strained cyclooctyne moiety through an ether or ester linkage. This modified molecule can then be used for the copper-free labeling of azide-functionalized biomolecules in living systems.[15][16]

Applications in Drug Discovery and Materials Science

The 1,2,3-triazole products derived from 1-(3-Methylphenyl)prop-2-yn-1-one have significant potential in various fields:

  • Medicinal Chemistry: The triazole core is a key structural motif in numerous pharmaceuticals.[17][18] The products of click reactions with this alkyne can be screened for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.[19] The 3-methylphenyl group can occupy hydrophobic pockets in enzyme active sites, potentially enhancing binding affinity and selectivity.

  • Bioconjugation: The ability to attach this molecule to biomolecules via click chemistry opens up avenues for developing targeted drug delivery systems, diagnostic probes, and tools for activity-based protein profiling.[20][21]

  • Materials Science: The rigid, stable triazole linkage is ideal for the construction of functional polymers, dendrimers, and surface coatings.[4] The aromatic nature of the 3-methylphenyl group can contribute to the photophysical or electronic properties of these materials.

Troubleshooting and Expert Insights

  • Low Yield in CuAAC: If the yield of the CuAAC reaction is low, ensure that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. The use of a copper-coordinating ligand like THPTA can also improve the reaction rate and yield, especially in dilute solutions or with sensitive substrates.[10]

  • Side Reactions: The ketone functionality in 1-(3-Methylphenyl)prop-2-yn-1-one is generally stable under CuAAC conditions. However, in the presence of strong nucleophiles or harsh conditions, side reactions at the carbonyl group could occur. It is advisable to perform the reaction at room temperature and under neutral or slightly acidic pH.

  • Purification Challenges: The triazole products are often polar. A gradient elution during column chromatography, starting with a non-polar solvent system and gradually increasing the polarity, is recommended for effective purification.

Conclusion

1-(3-Methylphenyl)prop-2-yn-1-one is a valuable and versatile building block for the synthesis of functionalized 1,2,3-triazoles via click chemistry. Its straightforward synthesis and the robustness of the CuAAC reaction make it an accessible tool for researchers across various disciplines. The resulting triazole products, bearing the 3-methylbenzoyl moiety, are primed for applications in drug discovery, bioconjugation, and materials science, offering a reliable platform for the creation of novel molecular architectures with tailored properties.

References

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the synthesis and yield optimization of 1-(3-methylphenyl)prop-2-yn-1-one (Target Molecule). This conjugated alkynone is a critical "Michael acceptor" scaffold used frequently in the synthesis of pyrazoles, pyrimidines, and other heterocyclic pharmacophores.

Users frequently report low yields (<40%) due to three primary failure modes:

  • Over-addition during nucleophilic attack (forming tertiary alcohols).

  • Polymerization/Decomposition of the conjugated alkyne on acidic silica gel.

  • Incomplete Oxidation when using traditional MnO₂ routes.

This technical support document provides two validated routes, prioritizing the Weinreb Amide method for maximum fidelity, followed by the Dess-Martin Periodinane (DMP) oxidation route.

Module 1: The Nucleophilic Addition Route (Weinreb Amide)

Recommendation: Primary Route for High Purity

The Problem: The "Over-Addition" Trap

When reacting 3-methylbenzoyl chloride or esters directly with ethynylmagnesium bromide (Grignard), the highly reactive ketone product competes with the starting material for the nucleophile. This results in the formation of the unwanted tertiary alcohol byproduct.[1]

The Solution: The Stable Tetrahedral Intermediate

By converting the acid chloride to a Weinreb Amide (N-methoxy-N-methylamide), we create a chelated tetrahedral intermediate that is stable at low temperatures. This intermediate does not collapse to the ketone until the reaction is quenched with acid, preventing a second nucleophilic attack.

Validated Protocol

Step 1: Synthesis of Weinreb Amide

  • Reagents: 3-Methylbenzoyl chloride (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Pyridine (2.2 eq), DCM.

  • Conditions: 0°C to RT, 2 hours.

  • Checkpoint: Ensure complete consumption of acid chloride by TLC.

Step 2: Grignard Addition (Critical Step)

  • Reagents: Weinreb Amide (1.0 eq), Ethynylmagnesium bromide (0.5M in THF, 1.2 eq).

  • Solvent: Anhydrous THF.

  • Temperature: -78°C (Essential).

Procedure:

  • Cool the Weinreb amide solution in THF to -78°C.

  • Add Ethynylmagnesium bromide dropwise over 30 minutes. Rapid addition causes local heating and side reactions.

  • Stir at -78°C for 1 hour. Do not warm to RT before quenching.

  • Quench: Pour the cold mixture into saturated NH₄Cl solution.

  • Workup: Extract with Et₂O. The tetrahedral intermediate collapses here to release the ketone.

Visualizing the Mechanism

WeinrebMechanism Start Weinreb Amide (N-methoxy-N-methyl) Grignard Ethynyl-MgBr (Nucleophile) Intermediate Stable Tetrahedral Chelate (Mg-O-N) Start->Intermediate Addition (-78°C) Grignard->Intermediate Intermediate->Intermediate Stable in solution Quench Acidic Quench (NH4Cl) Intermediate->Quench Hydrolysis Product Target Alkynone 1-(3-methylphenyl)prop-2-yn-1-one Quench->Product Collapse

Caption: The Weinreb amide forms a stable chelate (yellow) that prevents the ketone from forming during the reaction, blocking over-addition.

Module 2: The Oxidation Route (Propargylic Alcohol)

Recommendation: Secondary Route (If starting from aldehyde)

The Problem: MnO₂ Inconsistency

Many protocols suggest Manganese Dioxide (MnO₂) for oxidizing 1-(3-methylphenyl)prop-2-yn-1-ol. However, MnO₂ quality varies wildly between batches. "Dead" MnO₂ leads to stalled reactions, while extended reaction times cause the conjugated alkyne to isomerize or polymerize.

The Solution: Dess-Martin Periodinane (DMP)

DMP offers a rapid, mild oxidation at room temperature with simplified workup.[2][3] It avoids the heavy metal waste of Jones reagent and the inconsistency of MnO₂.

Validated Protocol

Reagents:

  • 1-(3-methylphenyl)prop-2-yn-1-ol (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • DCM (Wet—DMP is accelerated by trace water)

Procedure:

  • Dissolve alcohol in DCM.

  • Add DMP solid in one portion.

  • Stir at RT.[3][4][5] Reaction is typically complete in <30 mins.

  • Critical Workup (The "Reductive Quench"):

    • Dilute with Et₂O.

    • Add a 1:1 mixture of Sat. NaHCO₃ and 10% Na₂S₂O₃ (Sodium Thiosulfate).

    • Stir vigorously until the organic layer is clear (removes iodine byproducts).

Troubleshooting Table: Oxidation
SymptomProbable CauseCorrective Action
Stalled Reaction (MnO₂) Deactivated ReagentSwitch to DMP or use "Activated" MnO₂ (heating at 110°C for 24h).
Low Yield (DMP) Incomplete QuenchEnsure Thiosulfate wash is used to destroy iodinanes which complicate chromatography.
Product Decomposition Acidic ByproductsDMP produces acetic acid.[3] Buffer with NaHCO₃ if the substrate is highly acid-sensitive.

Module 3: Purification & Stability (The "Hidden" Yield Killer)

The Problem: Silica Gel Acidity

1-(3-Methylphenyl)prop-2-yn-1-one is a Michael acceptor. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze the addition of water or polymerization on the column, leading to "streaking" and mass loss.

The Solution: Neutralized Silica

Protocol:

  • Prepare the eluent system (e.g., Hexanes/EtOAc).

  • Add 1% Triethylamine (Et₃N) to the eluent.

  • Flush the column with this "neutralized" solvent before loading the sample.

  • Run the column. The Et₃N protects the sensitive alkyne moiety.

Stability & Storage Data
ParameterSpecificationNote
State Low-melting solid or OilDepends on purity; high purity often crystallizes.
Storage Temp -20°CEssential to prevent slow polymerization.
Light Sensitivity ModerateStore in amber vials.
Chromatography Neutralized SilicaMandatory for yields >80%.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Jones Reagent (CrO₃/H₂SO₄) for the oxidation? A: Technically yes, but it is not recommended . The highly acidic conditions often decompose the alkyne or hydrate the triple bond to a dione. DMP or IBX are significantly safer for this specific functional group.

Q2: My product turned dark brown after rotary evaporation. What happened? A: This indicates polymerization.

  • Did you heat the water bath >40°C? (Keep it <30°C).

  • Did you concentrate to complete dryness? (Trace solvent often stabilizes it; store as a concentrated solution if possible).

  • Was the flask acid-free?

Q3: Why 3-methylphenyl? Does the methyl group affect the chemistry? A: The 3-methyl group is weakly electron-donating. It makes the aromatic ring slightly more electron-rich than a standard phenyl ring, but it does not significantly alter the reactivity compared to unsubstituted analogs. However, it increases lipophilicity, making the product move faster on silica gel (higher Rf).

Q4: Can I protect the alkyne with TMS? A: Yes, and this is an excellent strategy. Synthesizing 1-(3-methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-one is much more robust. The TMS group protects the terminal proton. You can remove the TMS group at the very end using K₂CO₃/MeOH or TBAF, immediately before the next step.

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M.[6][7] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818.

  • Dess-Martin Oxidation: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[2][3][8] Chem., 1983 , 48, 4155–4156.

  • Alkynone Instability: Otera, J. "Modern Carbonyl Chemistry." Wiley-VCH, 2000. (General reference on Michael acceptor reactivity).
  • Neutralized Silica Technique: "Purification of chemically unstable compounds." Rapid Communications in Mass Spectrometry, protocols adapted for acid-sensitive Michael acceptors.

Sources

Technical Support Center: Purification of 1-(3-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-YNO-3MP Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Protocol for Flash Chromatography of Terminal Aryl Ynones

System Overview & Molecule Profile

Welcome to the technical support hub for 1-(3-Methylphenyl)prop-2-yn-1-one . This guide addresses the specific challenges of purifying terminal alkynyl ketones (ynones). Unlike their alkene counterparts (chalcones), terminal ynones are highly reactive Michael acceptors and possess an acidic terminal proton, making them susceptible to decomposition on acidic stationary phases.

Molecule Specifications
  • Compound: 1-(3-Methylphenyl)prop-2-yn-1-one

  • Structure:

    
    
    
  • Physical State: Typically a pale yellow oil or low-melting solid.

  • Key Reactivity:

    • Michael Addition: Sensitive to nucleophiles (amines, thiols).

    • Hydration: Acidic silica can catalyze the hydration of the alkyne to a 1,3-diketone.

    • Polymerization: Concentrated neat samples can polymerize exothermically.

Pre-Run Diagnostics (Method Development)

Before loading your column, you must validate your separation parameters.[1] Most failures occur because the


 (difference in retention factor) is insufficient between the ynone and its specific impurities (usually the starting aldehyde or the propargylic alcohol).
Standard Solvent Systems
Solvent SystemPolarityApplicationTypical Ratio
Hexane / EtOAc StandardGeneral purification.95:5 to 90:10
Hexane / Et₂O AlternativeBetter for separating aldehydes.95:5 to 85:15
Pentane / Et₂O Low BPUse if product is volatile (rare for this MW but possible).90:10
Toluene AromaticSpecific selectivity for aromatic impurities.100%
Diagnostic Workflow

Use the following decision tree to determine your purification strategy.

PurificationWorkflow Start Crude Mixture Analysis (TLC) CheckRf Is u0394Rf > 0.15 between Product & Impurity? Start->CheckRf GoodSep Proceed to Flash Column (Hex/EtOAc Gradient) CheckRf->GoodSep Yes BadSep Identify Impurity Type CheckRf->BadSep No Aldehyde Impurity: 3-Methylbenzaldehyde (Starting Material) BadSep->Aldehyde Non-polar impurity Alcohol Impurity: Propargylic Alcohol (Over-reduction/Precursor) BadSep->Alcohol Polar impurity ActionAld Switch to Toluene or DCM/Hexane Aldehyde->ActionAld ActionAlc Standard Hex/EtOAc is sufficient. (Alcohol is much more polar) Alcohol->ActionAlc

Figure 1: Pre-purification decision tree for optimizing solvent selection based on impurity profile.

Step-by-Step Purification Protocol

Objective: Isolate >98% pure ynone while minimizing on-column decomposition.

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh). Crucial: Neutralize if decomposition is suspected (see Troubleshooting).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[2][3]

  • Loading Solvent: Smallest volume of DCM or Toluene.

The Procedure
  • Column Packing:

    • Pack a column with a silica-to-compound mass ratio of 30:1 to 50:1 .

    • Slurry pack using 100% Hexanes . This ensures the heat of solvation is dissipated before the sample is loaded.

  • Sample Loading (Wet Loading Recommended):

    • Dissolve the crude oil in the minimum amount of Toluene or DCM (avoid EtOAc for loading if possible to prevent band broadening).

    • Apply carefully to the sand bed.

  • Elution Gradient:

    • Volume 0–3 (Column Volumes): 100% Hexanes. (Elutes non-polar hydrocarbons/mineral oil).

    • Volume 3–10: 2% EtOAc in Hexanes. (Elutes residual aldehyde).[3]

    • Volume 10+: 5% to 10% EtOAc in Hexanes. (Elutes the target ynone).

    • Note: The ynone is often UV active and can be visualized at 254 nm.

  • Fraction Collection:

    • Collect small fractions (10–15 mL for a 1g scale).

    • Stop immediately once the ynone has eluted. Do not flush the column unnecessarily; the propargylic alcohol (if present) will elute much later (often requiring >30% EtOAc).

Troubleshooting Center (FAQs)

Select the symptom that matches your observation to reveal the solution.

Issue 1: "My product spot is streaking or tailing on the TLC/Column."

Diagnosis: Acid Sensitivity.[4] The terminal alkyne proton is weakly acidic, and the conjugated ketone is basic. Highly acidic silica sites can cause drag (tailing). Solution:

  • Pre-treat Silica: Slurry your silica in Hexanes containing 1% Triethylamine (Et₃N) . Flush with 2 column volumes of pure Hexanes before loading your sample. This neutralizes the active acidic sites.

  • Alternative: Use neutral alumina instead of silica gel, though resolution may decrease.

Issue 2: "I see a new spot forming during the column run."

Diagnosis: On-Column Decomposition (Hydration). The ynone is hydrating to form a 1,3-diketone (1-(3-methylphenyl)propane-1,3-dione) due to moisture and acidity on the silica. Solution:

  • Speed is Key: Flash chromatography should be completed in <20 minutes.

  • Dry Solvents: Ensure your Hexanes and EtOAc are not saturated with water.

  • Avoid DCM: DCM often contains HCl stabilizers which accelerate this decomposition.

Issue 3: "I cannot separate the starting aldehyde from the ynone."

Diagnosis: Co-elution (Similar Polarity). 3-Methylbenzaldehyde and 1-(3-methylphenyl)prop-2-yn-1-one have very similar polarities in Hex/EtOAc systems. Solution:

  • Change Selectivity: Switch to Toluene (100%) or DCM/Hexane (1:1) . The

    
    -
    
    
    
    interactions between Toluene and the aromatic rings often differentiate the planar aldehyde from the linear ynone.
  • Chemical Wash (Pre-Column): If the aldehyde content is high (>10%), wash the crude ether solution with aqueous NaHSO₃ (Sodium Bisulfite) . This selectively forms an adduct with the aldehyde (removing it into the aqueous layer) while leaving the ynone in the organic layer [1].

Issue 4: "The product solidifies in the fraction tubes."

Diagnosis: High Concentration / Crystallization. Solution:

  • This is a good sign of purity. Dissolve immediately with a small amount of DCM to transfer to a flask for evaporation. Do not let it sit dry in open tubes to avoid oxidation.

Troubleshooting Logic Map

Use this diagram to diagnose failure modes during the run.

Troubleshooting Symptom Observation Streaking Streaking/Tailing Symptom->Streaking NewSpot New Impurity Appearing Symptom->NewSpot CoElution Overlapping Spots Symptom->CoElution Cause1 Acidic Silica Sites Streaking->Cause1 Cause2 Hydration (Water+Acid) NewSpot->Cause2 Cause3 Poor Solvent Selectivity CoElution->Cause3 Fix1 Add 1% Et3N to Silica Cause1->Fix1 Fix2 Faster Run / Dry Solvents Cause2->Fix2 Fix3 Use Toluene or Bisulfite Wash Cause3->Fix3

Figure 2: Logic map for diagnosing and resolving common chromatographic failures.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Source: National Institutes of Health (NIH) / PMC. Context: Protocol for removing benzaldehyde derivatives from mixtures using sodium bisulfite, applicable when chromatography fails to separate aldehyde from ynone. URL:[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Source: Organic Syntheses. Context: General authoritative guide on setting flow rates, silica ratios (30:1), and solvent selection for flash chromatography. URL:[Link]

  • Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). Context: Describes the synthesis and purification (Hexane/EtOAc) of similar diaryl propynones, validating the solvent system. URL:[Link]

Sources

Technical Guide: Temperature Optimization for Aryl Ynone Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Aryl Ynone Cyclization Optimization Hub. Aryl ynones (alkynyl aryl ketones) are "privileged structures" in organic synthesis, serving as precursors for heterocycles like chromones, furans, pyrazoles, and quinolines.

Temperature is the single most critical variable in these transformations. It dictates the delicate balance between nucleophilic attack (kinetic control) and ring closure/isomerization (thermodynamic control). This guide moves beyond basic procedures to troubleshoot the thermal causality of your reaction failures.

Module 1: The Thermal Landscape (Kinetic vs. Thermodynamic)

Before adjusting your hotplate, diagnose the failure mode. Cyclization reactions of aryl ynones generally follow a two-step sequence:

  • Activation/Addition: Nucleophilic attack on the alkyne or carbonyl (low barrier).

  • Cyclization/Elimination: Ring closure and aromatization (higher barrier).

The "Goldilocks" Zone
  • Too Cold (

    
    C):  The reaction often stalls at the intermediate (e.g., the open-chain hydrazone or the coordinated metal-alkyne complex).
    
  • Too Hot (

    
    C): 
    
    • Polymerization: The alkyne moiety is prone to non-specific radical polymerization.

    • Iodine Sublimation: In electrophilic cyclizations,

      
       leaves the vessel before reacting.
      
    • Catalyst Death: Gold/Silver catalysts can aggregate (form "gold mirrors") and deactivate.

Module 2: Catalyst-Specific Troubleshooting

Scenario A: Electrophilic Cyclization (Iodine/NBS)

Target: 3-Iodochromones, 3-Iodofurans

Q: I am observing rapid color loss of Iodine, but no product formation. The solvent is refluxing DCM (40°C).

  • Diagnosis: You likely have alkyne polymerization or non-productive halogenation rather than cyclization.

  • Solution:

    • Switch solvent to Acetonitrile (MeCN) . It stabilizes the iodonium intermediate better than DCM.

    • Increase temperature to 60-80°C . The ring closure (5-endo-dig or 6-endo-dig) often has a higher activation energy than the initial iodine coordination.

    • Critical Check: If heating

      
      C, ensure your condenser is efficient. Iodine sublimes easily, lowering the effective concentration.
      

Q: My yield is low (30%) and I see starting material, even after 24h at 80°C.

  • Diagnosis: If using

    
    /CuO or 
    
    
    
    /NaHCO
    
    
    , the base might be insoluble, or the iodine has sublimed.
  • Solution: Add a sealed tube or pressure vial to the workflow to prevent iodine loss.

Scenario B: Transition Metal Catalysis (Au, Ag, Cu)

Target: Furans, Pyrans, Indenones

Q: I am getting a mixture of 5-exo and 6-endo products.

  • Diagnosis: This is a classic Regioselectivity vs. Temperature issue.

    • Kinetic Product: Often the 5-exo-dig (faster to form).

    • Thermodynamic Product: Often the 6-endo-dig (more stable ring system).

  • Solution:

    • To favor 5-exo : Lower the temperature (0°C to RT) and shorten reaction time.

    • To favor 6-endo : Heat to reflux (DCE or Toluene, 80-100°C) to allow equilibration.

Q: The reaction turns black and precipitates metal immediately upon heating.

  • Diagnosis: Catalyst decomposition ("plating out").

  • Solution: Your temperature ramp is too aggressive.

    • Start at RT .

    • If sluggish, increase by 10°C increments .

    • Add a ligand: Simple salts (

      
      ) are thermally unstable. Use phosphine-stabilized catalysts (
      
      
      
      ) for high-temperature stability.

Module 3: Visualizing the Decision Process

The following diagram illustrates the decision logic for optimizing temperature based on observed reaction intermediates.

TemperatureOptimization Start Start: Analyze Reaction Mixture (LCMS/NMR) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckCat Check Catalyst State CheckSM->CheckCat No (SM present) CheckProd Check Product Distribution CheckSM->CheckProd Yes (SM gone) Precipitate Precipitate/Mirror Visible? CheckCat->Precipitate Decomp Catalyst Thermal Decomposition Precipitate->Decomp Yes Stalled Reaction Stalled (No Change) Precipitate->Stalled No ActionLowTemp Action: Lower Temp, Switch to Stabilized Ligand (e.g., PPh3) Decomp->ActionLowTemp ActionHighTemp Action: Increase Temp (+10°C increments) Stalled->ActionHighTemp WrongRegio Wrong Regioisomer (e.g., 5-exo instead of 6-endo) CheckProd->WrongRegio Byproducts Oligomers/Tars Detected CheckProd->Byproducts Success Target Cyclization Achieved CheckProd->Success Clean Product ActionThermo Action: Increase Temp (Drive to Thermodynamic Product) WrongRegio->ActionThermo ActionKinetic Action: Lower Temp, Dilute Concentration Byproducts->ActionKinetic

Caption: Decision tree for thermal optimization based on intermediate analysis and catalyst stability.

Module 4: Validated Experimental Protocol

Protocol: Iodocyclization of o-Alkynylaryl Ketones to 3-Iodochromones

Rationale: This reaction demonstrates the necessity of mild heating to overcome the energy barrier of the 6-endo-dig cyclization without subliming the iodine source.

Reagents:

  • o-Alkynylaryl ketone (1.0 equiv)

  • Iodine (

    
    ) (3.0 equiv)
    
  • Copper(II) Oxide (CuO) (1.0 equiv) — Acts as a Lewis acid and oxidant recycler.

  • Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation (RT): In a reaction vial equipped with a magnetic stir bar, dissolve the aryl ynone (0.5 mmol) in DCE (3.0 mL).

  • Addition: Add CuO (0.5 mmol) followed by

    
     (1.5 mmol).
    
    • Note: The solution will turn dark violet/brown.

  • Thermal Activation (Critical Step):

    • Seal the vial (pressure cap) to prevent iodine loss.

    • Heat the block to 70–80 °C .

    • Why? At RT, iodination of the alkyne may occur, but the cyclization to the chromone ring (C-O bond formation) is slow. 80°C ensures rapid ring closure.

  • Monitoring: Monitor by TLC/LCMS at 1 hour.

    • Success Marker: Disappearance of the violet iodine color often correlates with reaction completion (if stoichiometry is tight), but always verify by LCMS.

  • Workup: Cool to RT. Filter through a celite pad (to remove inorganic copper salts). Wash the filtrate with saturated

    
     (sodium thiosulfate) to quench excess iodine (solution turns from brown to yellow/clear).
    

Module 5: Data Summary & Troubleshooting Table

SymptomProbable Thermal CauseCorrective Action
Reaction Stalled Temp too low to cross

for ring closure.
Increase temp to solvent reflux (e.g., MeCN @ 82°C).
Iodine Color Fades Fast Sublimation of

due to open system heating.
Use a sealed pressure tube or lower temp to 50°C.
Gold Mirror Formation Catalyst reduction due to overheating.Lower temp to RT; exclude light; use

additive.
Polymerization (Tar) Thermal radical initiation of alkyne.Lower temp; add radical scavenger (BHT); dilute reaction.
Wrong Isomer Kinetic control dominant.Heat longer to equilibrate to thermodynamic product.

References

  • Larock, R. C. , et al. "Iodocyclization of o-Alkynylaryl Ketones to 3-Iodochromones." Journal of Organic Chemistry, 2012.[1]

  • Yamamoto, Y. , & Jin, T. "Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones."[2] Organic Letters, 2007.[2][3]

  • Yang, W.-C. , et al. "Oxidative Cyclization of Aryl Ynones with NaNO2 for the Divergent Synthesis of NO2-Containing Spiro[5.5]trienones."[4] Advanced Synthesis & Catalysis, 2022.[4][5]

  • Schmalz, H.-G. , & Zhang, J. "Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles."[6] Angewandte Chemie International Edition, 2006.[6]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Michael Additions to Ynones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Michael additions to ynones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. The following information is structured in a question-and-answer format to provide direct and actionable solutions to specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Michael addition to an ynone is showing very low or no conversion. What are the most common initial factors to investigate?

A1: When faced with low or no conversion, a systematic review of your reaction's fundamental parameters is the most effective starting point. Often, the root cause lies in one of the following areas:

  • Reagent Purity and Stability: Ynones, as activated alkynes, can be susceptible to degradation.[1] It is crucial to verify the purity of your ynone, nucleophile, and any catalysts using methods like NMR or GC-MS.[2] Aldehydes, if used as precursors, are particularly prone to oxidation.[2] Ensure that all reagents are of high purity and have been stored correctly.

  • Solvent and Atmosphere Quality: The presence of water or oxygen can significantly hinder the reaction, especially when using strong bases or sensitive catalysts.[2] Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical for many Michael additions.[2]

  • Reaction Temperature: Inconsistent or incorrect temperatures can drastically impact reaction rates.[2] For exothermic reactions, rapid addition of a reagent can create localized "hot spots," leading to side product formation.[2] Use a calibrated thermometer and a reliable temperature control system.

  • Inadequate Mixing: In heterogeneous reactions, or with viscous solutions, ensure that stirring is efficient to facilitate proper interaction between reactants.

Q2: How does the choice of nucleophile affect the conversion rate?

A2: The nature of the nucleophile is a critical determinant of success in a Michael addition to an ynone. "Soft" nucleophiles are generally more efficient for the desired 1,4-conjugate addition.[1][3]

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles, such as organolithium or Grignard reagents, have a tendency to attack the "hard" electrophilic carbonyl carbon, leading to a 1,2-addition product instead of the desired 1,4-Michael adduct.[1][3][4] "Soft" nucleophiles, which include thiols, amines, and stabilized carbanions (like those from malonates), preferentially attack the "soft" β-carbon of the ynone.[1][3][4]

  • Nucleophile Basicity: Highly basic nucleophiles can lead to undesired side reactions. Weaker bases often result in cleaner reactions and higher yields of the Michael adduct.[5][6] For carbon nucleophiles, those stabilized by two electron-withdrawing groups (e.g., in diethyl malonate) are excellent Michael donors.[5][7]

Q3: Can the structure of the ynone itself be the cause of low conversion?

A3: Yes, the structure of the ynone plays a significant role.

  • Steric Hindrance: Bulky substituents on the ynone, particularly near the alkyne or the carbonyl group, can sterically hinder the approach of the nucleophile, thereby reducing the reaction rate.[8][9] In some cases, steric hindrance at the carbonyl carbon can be advantageous, as it can disfavor the competing 1,2-addition and promote the desired 1,4-addition.[8]

  • Electronic Effects: The electron-withdrawing group (in this case, the ketone) is essential for activating the alkyne towards nucleophilic attack.[1][3] Variations in the electronic nature of the substituents on the ynone can influence its reactivity.

In-Depth Troubleshooting Guides

Problem: Low or No Product Formation

If you've addressed the initial checks in the FAQs and are still experiencing low conversion, a more detailed investigation into the reaction components and conditions is necessary.

Explanation: Many Michael additions require a catalyst, often a base, to generate the active nucleophile or to activate the Michael acceptor.[6][10] If the catalyst is inactive, inappropriate for the specific transformation, or used in an incorrect amount, the reaction will not proceed efficiently.

Troubleshooting Protocol:

  • Catalyst/Base Selection:

    • For generating carbon nucleophiles from 1,3-dicarbonyl compounds, common bases include sodium ethoxide, sodium hydride, or potassium carbonate.[11]

    • For aza-Michael additions (using amine nucleophiles), the reaction can sometimes proceed without a catalyst, but a mild base like triethylamine or DBU can be beneficial.[11]

    • Thia-Michael additions (using thiol nucleophiles) are often highly efficient and can proceed without a catalyst.[11]

    • Consider organocatalysts, such as proline derivatives or cinchona alkaloids, which have been shown to be effective in asymmetric Michael additions.[12][13]

  • Catalyst Loading:

    • If using a catalytic amount of base, ensure that it is not being consumed by acidic impurities in your reagents or solvent.

    • Vary the catalyst loading systematically (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Catalyst Activity Check:

    • If possible, test your catalyst in a known, reliable reaction to confirm its activity.

Explanation: The solvent can have a profound effect on both the rate and outcome of a Michael addition.[1][3] Solvent polarity can influence the stabilization of charged intermediates and transition states.

Troubleshooting Protocol:

  • Solvent Screening:

    • Generally, polar solvents tend to enhance the reaction rate and overall conversion.[1][3]

    • Test a range of solvents with varying polarities. A good starting point would be to compare a polar aprotic solvent (e.g., DMF, acetonitrile), a polar protic solvent (e.g., ethanol, water), and a less polar solvent (e.g., THF, toluene).[1][3][14]

    • For some reactions, aqueous media or mixtures of water with an organic solvent have been shown to be highly effective.[1][3]

  • Solubility Check:

    • Ensure that all your reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to low conversion.

Table 1: Influence of Solvent Polarity on Michael Addition Rates

SolventDielectric Constant (Approx.)General Effect on Rate
Water80.1Often enhances rate[1][3]
DMF36.7Generally favorable
Acetonitrile37.5Generally favorable
Ethanol24.5Favorable, can act as a proton source
THF7.6Slower rates may be observed
Toluene2.4Generally leads to slower reactions[1][3]
Problem: Formation of Significant Side Products

The appearance of unexpected products often points to competing reaction pathways.

Explanation: As previously mentioned, "hard" nucleophiles can preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition). This is a common issue with organometallic reagents like Grignards and organolithiums.[1][3][4]

Troubleshooting Workflow:

G start Low Yield & Side Product check_nucleophile Is the nucleophile 'hard'? (e.g., Grignard, Organolithium) start->check_nucleophile switch_nucleophile Switch to a 'softer' nucleophile (e.g., organocuprate, malonate, thiol, amine) check_nucleophile->switch_nucleophile Yes check_sterics Consider steric hindrance at the carbonyl of the ynone check_nucleophile->check_sterics No end Improved 1,4-Addition switch_nucleophile->end

Caption: Troubleshooting 1,2- vs. 1,4-addition.

Mitigation Strategies:

  • Modify the Nucleophile: If using an organometallic reagent, consider transmetalation to a "softer" metal, such as copper, to generate an organocuprate (Gilman reagent), which strongly favors 1,4-addition.[4]

  • Modify the Ynone: Increasing the steric bulk around the carbonyl group can physically block the nucleophile from attacking the carbonyl carbon, thus favoring the 1,4-addition pathway.[8]

Explanation: Ynones are reactive species that can potentially undergo polymerization, especially under harsh conditions. Additionally, if the initial Michael adduct is still reactive, it might undergo a second addition.

Troubleshooting Protocol:

  • Adjust Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the nucleophile if the ynone is prone to self-condensation. Conversely, if a double addition of the nucleophile is observed, use a slight excess of the ynone.

  • Lower the Temperature: Running the reaction at a lower temperature can help to minimize side reactions and increase the selectivity for the desired product.[15]

  • Control Reagent Addition: Add one reagent slowly to a solution of the other to maintain a low instantaneous concentration of the added reagent, which can suppress polymerization.

Experimental Protocols

Protocol 1: Screening for Optimal Base in a Carbon-Michael Addition

This protocol outlines a general procedure for testing different bases for the addition of diethyl malonate to an ynone.

Materials:

  • Ynone (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Anhydrous solvent (e.g., THF, 10 mL)

  • Bases to be screened (e.g., NaH, NaOEt, K₂CO₃)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Set up a series of oven-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen).

  • To each flask, add the ynone (1.0 mmol) and the chosen anhydrous solvent (10 mL).

  • In separate flasks, prepare solutions or suspensions of the bases to be tested.

  • To each reaction flask, add the diethyl malonate (1.2 mmol).

  • Add the selected base (e.g., 1.1 mmol for strong bases like NaH, or a larger excess for weaker bases like K₂CO₃) to the respective flask.

  • Stir the reactions at a controlled temperature (e.g., room temperature) and monitor their progress by TLC or LC-MS.

  • Once the reaction is deemed complete (or after a set time, e.g., 24 hours), quench the reaction by carefully adding saturated aqueous NH₄Cl solution.[11]

  • Extract the aqueous layer with ethyl acetate.[11]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[11]

  • Analyze the crude product by ¹H NMR to determine the conversion and identify the ratio of products.

Visualization of the General Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Ynone & Nucleophile Solution add_base Add Base prep_reagents->add_base prep_base Prepare Base Solutions/ Suspensions prep_base->add_base monitor Monitor by TLC/LC-MS add_base->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract analyze Analyze Crude Product (NMR) extract->analyze

Sources

Minimizing side reactions in the oxidation of propargylic alcohols

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The oxidation of propargylic alcohols to their corresponding ynones or ynals is a cornerstone transformation in organic synthesis. These products are valuable intermediates in the synthesis of heterocycles, natural products, and pharmacologically active molecules. However, the presence of the reactive alkyne and the activated carbinol center makes this oxidation susceptible to a variety of side reactions, leading to diminished yields and complex purification challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of propargylic alcohol oxidation and minimize the formation of unwanted byproducts.

Part 1: Troubleshooting Common Side Reactions

This section addresses the most prevalent issues encountered during the oxidation of propargylic alcohols in a practical question-and-answer format.

Question 1: My reaction is yielding a significant amount of an α,β-unsaturated ketone/aldehyde instead of the desired ynone/ynal. What is happening and how can I prevent it?

Answer:

You are likely observing the Meyer-Schuster rearrangement . This is a classic side reaction for secondary and tertiary propargylic alcohols, where acid catalysis promotes the rearrangement to α,β-unsaturated carbonyl compounds.[1][2] The reaction proceeds through protonation of the hydroxyl group, a 1,3-shift, and subsequent tautomerization.[1][3]

Causality & Prevention:

  • Acidic Conditions: The primary driver for the Meyer-Schuster rearrangement is the presence of acid. This can be an explicit acidic reagent or acidic impurities in your starting materials or solvents.

    • Solution: Employ oxidation methods that operate under neutral or basic conditions. Reagents like Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and TEMPO-based systems are excellent choices.[4][5][6] If using an oxidant that might generate acidic byproducts, such as some chromium reagents, consider adding a non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture.

  • Oxidant Choice: Some oxidants or their byproducts can be Lewis acidic, inadvertently catalyzing the rearrangement.

    • Solution: Opt for oxidants known for their mildness and neutrality. Activated MnO₂ is particularly effective for the selective oxidation of propargylic alcohols without promoting rearrangement.[4][7] DMP is another reliable option that functions under neutral pH.[5][6][8]

  • Substrate Structure: Tertiary propargylic alcohols are especially prone to this rearrangement.[1]

    • Solution: For highly sensitive substrates, consider a two-step approach involving protection of the alcohol, followed by deprotection after another synthetic manipulation.

Question 2: I'm observing over-oxidation of my primary propargylic alcohol to a carboxylic acid. How can I stop the reaction at the aldehyde stage?

Answer:

Over-oxidation occurs when the initially formed aldehyde is further oxidized to the corresponding carboxylic acid. This is a common issue with powerful, indiscriminate oxidizing agents, especially in the presence of water.[9][10][11]

Causality & Prevention:

  • Potent Oxidants: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are notorious for over-oxidation.[9]

    • Solution: Choose a milder, more selective oxidizing agent.

      • Dess-Martin Periodinane (DMP): An excellent choice for stopping at the aldehyde stage due to its high selectivity and anhydrous reaction conditions.[5][6]

      • Swern Oxidation: This method, utilizing dimethyl sulfoxide (DMSO) and oxalyl chloride, is performed at low temperatures (typically -78 °C) and is highly effective for synthesizing aldehydes without over-oxidation.[12][13]

      • TEMPO-based systems: Catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite can be tuned for high aldehyde selectivity.[14][15]

  • Reaction Conditions: The presence of water can facilitate the formation of an aldehyde hydrate, which is more susceptible to oxidation.[10] Reaction time and temperature also play a crucial role.

    • Solution:

      • Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

      • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

      • Distillation (for volatile aldehydes): If the product aldehyde is volatile, setting up the reaction with a distillation apparatus can remove the product from the reaction mixture as it forms, preventing its further oxidation.[16]

Question 3: My chiral propargylic alcohol is racemizing during the oxidation. What is the cause and how can I preserve the stereochemistry?

Answer:

Racemization can occur if the reaction conditions allow for the deprotonation of the carbon bearing the hydroxyl group, leading to a planar enolate or a related intermediate, which can then be protonated from either face. This is particularly a risk under basic conditions or with certain metal catalysts.

Causality & Prevention:

  • Strongly Basic Conditions: The use of strong, non-sterically hindered bases can lead to epimerization at the α-carbon.

    • Solution: Opt for mild, neutral oxidation methods.

      • Dess-Martin Periodinane (DMP): Known for its ability to oxidize N-protected amino alcohols without epimerization.[5]

      • Manganese Dioxide (MnO₂): Typically operates under neutral conditions and is less likely to cause racemization.

  • Mechanism-Dependent Racemization: Some catalytic cycles, particularly in dynamic kinetic resolution processes, are designed to racemize the alcohol.[17] While desirable in that context, it highlights the potential for racemization with certain metal catalysts.

    • Solution: Avoid catalysts and conditions known to promote racemization. When in doubt, a stoichiometric, mild oxidant like DMP is often a safer choice for preserving stereochemical integrity.[5][6]

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.

    • Solution: Perform the oxidation at the lowest temperature that allows for a reasonable reaction rate. Swern oxidation, for example, is conducted at -78 °C.[12]

Part 2: Oxidant Selection and Experimental Protocols

Choosing the right oxidizing agent is the most critical decision in minimizing side reactions. The following table provides a comparative overview of common oxidants for propargylic alcohols.

Oxidizing AgentTypical ConditionsProsCons
Manganese Dioxide (MnO₂) (activated) CH₂Cl₂ or Hexane, room temp.Highly selective for allylic/propargylic alcohols, neutral conditions, simple work-up (filtration).[4][7][18]Requires a large excess (5-50 eq.), reactivity can vary between batches.
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temp.Mild, neutral pH, high yields, short reaction times, tolerates sensitive functional groups.[5][6]Potentially explosive, cost can be an issue for large-scale synthesis.
Swern Oxidation DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °CExcellent for sensitive substrates, avoids over-oxidation.[12][13]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.
**TEMPO (catalytic) with Co-oxidant (e.g., NaOCl, PhI(OAc)₂) **Biphasic (e.g., CH₂Cl₂/H₂O) with buffer, 0 °C to room temp.Catalytic, environmentally friendlier, mild conditions.[14][19][20]May require careful pH control, optimization of catalyst and co-oxidant loading needed.
Decision-Making Workflow for Oxidant Selection

The following flowchart can guide you in selecting an appropriate oxidant for your specific propargylic alcohol.

G start Start: Propargylic Alcohol Substrate is_primary Is the alcohol primary? start->is_primary is_acid_sensitive Is the substrate acid-sensitive? is_primary->is_acid_sensitive No (Secondary/Tertiary) overoxidation_concern Is over-oxidation to carboxylic acid a major concern? is_primary->overoxidation_concern Yes is_chiral Is the alcohol chiral and racemization a concern? is_acid_sensitive->is_chiral No neutral_oxidants Use neutral oxidants: Manganese Dioxide (MnO₂) or DMP is_acid_sensitive->neutral_oxidants Yes has_other_oxidizable_groups Are there other easily oxidizable groups (e.g., sulfides)? overoxidation_concern->has_other_oxidizable_groups No dmp_swern Use mild, anhydrous methods: DMP or Swern Oxidation overoxidation_concern->dmp_swern Yes has_other_oxidizable_groups->is_acid_sensitive No dmp_mnO2 Use highly selective, neutral methods: Manganese Dioxide (MnO₂) or DMP has_other_oxidizable_groups->dmp_mnO2 Yes is_chiral->dmp_mnO2 Yes is_chiral->neutral_oxidants No (Consider any mild oxidant)

Sources

Validation & Comparative

Comparative study of oxidation agents for synthesizing aryl ynones

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of Oxidation Agents for Synthesizing Aryl Ynones: A Technical Guide

Executive Summary & Strategic Context

Aryl ynones (α,β-alkynyl ketones) are indispensable electrophilic building blocks in the synthesis of heterocycles, pharmaceuticals, and complex natural products. The most direct and atom-economical route to these scaffolds is the oxidation of 1-arylprop-2-yn-1-ols (propargylic alcohols). However, this transformation is notoriously sensitive; the proximity of the carbon-carbon triple bond and the hydroxyl group frequently leads to poor chemoselectivity, alkyne cleavage, or over-oxidation when using aggressive traditional oxidants.

This guide provides a rigorous comparative analysis of four distinct oxidation strategies: Manganese Dioxide (MnO2) , Dess-Martin Periodinane (DMP) , Swern Oxidation , and Catalytic Aerobic Oxidation . By dissecting the mechanistic causality and experimental parameters of each, we equip synthetic chemists and drug development professionals with the data needed to select the optimal reagent based on scale, substrate scope, and safety.

Mechanistic Pathways & Chemoselectivity

The selection of an oxidant directly dictates the reaction pathway and the potential for side-product formation. The diagram below illustrates the comparative workflows and the mechanistic divergence between target ynone formation and alkyne degradation.

G Substrate Propargylic Alcohol (1-Arylprop-2-yn-1-ol) MnO2 MnO2 (Excess) Surface Oxidation Substrate->MnO2 DMP Dess-Martin Periodinane Hypervalent Iodine Substrate->DMP Swern Swern Oxidation DMSO / Oxalyl Chloride Substrate->Swern TEMPO Fe/TEMPO or V/O2 Catalytic Aerobic Substrate->TEMPO Product Aryl Ynone (Target Product) MnO2->Product Moderate Yield (Heterogeneous) SideProduct Alkyne Cleavage / Over-oxidation MnO2->SideProduct Prolonged times DMP->Product High Yield (Mild, Fast) DMP->SideProduct Unbuffered Swern->Product High Yield (Cryogenic) Swern->SideProduct Temp > -60°C TEMPO->Product High Yield (Green, Scalable)

Figure 1: Comparative oxidation pathways of 1-arylprop-2-yn-1-ols to aryl ynones.

Comparative Analysis of Oxidation Agents

Manganese Dioxide (MnO2): The Heterogeneous Workhorse

MnO2 is a classic, mild oxidant highly selective for allylic and propargylic alcohols.

  • Mechanism & Causality: The oxidation occurs on the solid surface of the MnO2 lattice via a single-electron transfer process. Because it is surface-mediated, the "activity" of the MnO2 is paramount.

  • Pros: Extremely mild; tolerates highly sensitive functional groups without cleaving the alkyne.

  • Cons: Requires a massive stoichiometric excess (often 10–20 equivalents) to achieve full conversion, leading to poor atom economy and challenging filtration at scale. Prolonged reaction times can sometimes lead to unwanted alkyne hydration.

Dess-Martin Periodinane (DMP): The High-Yield Standard

DMP is a hypervalent iodine(V) reagent that offers rapid and high-yielding oxidations.

  • Mechanism & Causality: The propargylic alcohol displaces an acetate ligand on the iodine center, forming an intermediate that undergoes intramolecular alpha-proton abstraction. The addition of a buffer (like NaHCO3) is critical; it neutralizes the acetic acid byproduct, preventing acid-catalyzed Meyer-Schuster rearrangements.

  • Pros: Fast, operates at room temperature, and consistently delivers >90% yields.

  • Cons: DMP is expensive, generates significant iodane waste, and poses explosive hazards at industrial scales[1].

Swern Oxidation (DMSO / Oxalyl Chloride): The Cryogenic Alternative

The Swern oxidation relies on the activation of DMSO by oxalyl chloride to form an electrophilic alkoxysulfonium ylide.

  • Mechanism & Causality: The intermediate alkoxysulfonium ion is unstable at ambient temperatures. If the reaction is not strictly maintained below -60 °C, the intermediate decomposes via Pummerer-type side reactions, leading to complex mixtures and alkyne degradation[2].

  • Pros: Utilizes inexpensive reagents and is highly reliable for complex, sterically hindered substrates.

  • Cons: Requires strict cryogenic conditions (-78 °C) and generates toxic, malodorous dimethyl sulfide (DMS) as a byproduct.

Catalytic Aerobic Systems (e.g., Vanadium/O2 or Fe/TEMPO): The Green Frontier

Recent advancements have shifted focus toward aerobic oxidations utilizing molecular oxygen as the terminal oxidant. Oxovanadium complexes[VO(acac)2] have proven highly effective for the aerobic oxidation of propargylic alcohols under atmospheric oxygen[3]. Similarly, Fe(NO3)3/TEMPO systems allow for practical aerobic oxidation at room temperature[2].

  • Mechanism & Causality: In the TEMPO system, the nitroxyl radical is oxidized to an oxoammonium cation, which selectively oxidizes the alcohol. The metal co-catalyst facilitates the re-oxidation of the reduced TEMPO by O2.

  • Pros: Uses O2 as the terminal oxidant, making it highly atom-economical, scalable, and environmentally benign (water is the only byproduct).

  • Cons: Requires precise control of oxygen mass transfer and optimization of catalyst loading to prevent catalyst poisoning.

Quantitative Data Comparison

The following table summarizes the typical experimental parameters and performance metrics for each oxidation strategy when applied to 1-arylprop-2-yn-1-ols.

Oxidation AgentTypical EquivalentsTemp (°C)Time (h)Avg. Yield (%)ScalabilityPrimary Byproduct
MnO2 10.0 - 20.020 - 2512 - 2470 - 85PoorMn(II) salts
DMP 1.1 - 1.520 - 251 - 285 - 95ModerateIodane waste
Swern 1.5 - 2.0-782 - 480 - 90ModerateDimethyl sulfide
Fe/TEMPO/O2 0.05 (Cat.)20 - 254 - 885 - 95ExcellentWater
VO(acac)2/O2 0.01 (Cat.)803 - 580 - 95ExcellentWater

Self-Validating Experimental Protocols

Protocol A: Vanadium-Catalyzed Aerobic Oxidation (Green Protocol)
  • Objective: Synthesize 1-phenylprop-2-yn-1-one using molecular oxygen[3].

  • Step-by-Step Methodology:

    • Catalyst Preparation: Add VO(acac)2 (1 mol %) and 3 Å molecular sieves (500 mg per mmol of substrate) to a reaction flask.

      • Causality: The molecular sieves are critical to absorb water generated during the aerobic oxidation, preventing catalyst deactivation and unwanted alkyne hydration.

    • Solvent & Substrate: Dissolve 1-phenylprop-2-yn-1-ol (1.0 mmol) in anhydrous acetonitrile (2 mL) and add to the flask.

      • Causality: Acetonitrile provides optimal solubility for the oxovanadium complex while remaining strictly inert to oxidation.

    • Oxidation: Purge the flask with an atmospheric pressure of molecular oxygen (using an O2 balloon) and stir at 80 °C for 3 hours.

      • Causality: Elevated temperature facilitates the necessary β-hydrogen elimination from the vanadium(V) alcoholate intermediate.

    • Workup: Cool the mixture to room temperature, filter through a short pad of silica gel to remove the metal catalyst and sieves, and concentrate in vacuo to yield the pure ynone.

Protocol B: Buffered Dess-Martin Periodinane (DMP) Oxidation
  • Objective: Rapid, high-yield synthesis of sensitive aryl ynones.

  • Step-by-Step Methodology:

    • Substrate & Buffer: Dissolve 1-arylprop-2-yn-1-ol (1.0 mmol) in anhydrous CH2Cl2 (10 mL). Add solid NaHCO3 (5.0 mmol).

      • Causality: DMP oxidation releases acetic acid. The NaHCO3 buffer neutralizes this acid in situ, preventing the acid-catalyzed Meyer-Schuster rearrangement of the propargylic alcohol.

    • Oxidant Addition: Cool the mixture to 0 °C and add DMP (1.2 mmol) portion-wise.

      • Causality: Portion-wise addition controls the initial exotherm, minimizing the risk of over-oxidation or thermal degradation.

    • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours until complete by TLC analysis.

    • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous Na2S2O3 and NaHCO3. Stir vigorously for 15 minutes.

      • Causality: Na2S2O3 reduces unreacted DMP and iodane byproducts to water-soluble compounds, ensuring a clean phase separation. Extract with CH2Cl2, dry over MgSO4, and concentrate.

References

  • Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V) Catalyst Source: Journal of the American Chemical Society URL:[Link]

  • Synthesis of ketones by oxidation of alcohols Source: Organic Chemistry Portal URL:[Link]

  • Oxovanadium Complex-Catalyzed Aerobic Oxidation of Propargylic Alcohols Source: The Journal of Organic Chemistry URL:[Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-(3-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Compounds

1-(3-Methylphenyl)prop-2-yn-1-one is an aryl alkynone, a class of compounds gaining interest as versatile synthetic intermediates and as scaffolds for novel therapeutic agents. For instance, related 1,3-diphenylprop-2-yn-1-one derivatives have been investigated as dual inhibitors of cyclooxygenases and lipoxygenases, highlighting the potential pharmacological relevance of this structural motif[1]. As with any novel or sparsely documented chemical entity, rigorous analytical characterization is paramount for ensuring the validity, reproducibility, and accuracy of research and development data. The foundation of this characterization is the establishment of a reliable reference standard.

This guide provides an in-depth, practical comparison of analytical methodologies for the qualification of a 1-(3-Methylphenyl)prop-2-yn-1-one reference standard. Given the absence of commercially available Certified Reference Materials (CRMs) or pharmacopeial standards for this specific molecule, this document focuses on the necessary steps for a laboratory to confidently prepare and qualify an in-house reference material. We will explore the strategic application of chromatographic and spectroscopic techniques, explaining the causality behind methodological choices to create a self-validating analytical workflow.

The Reference Standard Landscape: From Certified to Qualified

In analytical chemistry, not all standards are created equal. The hierarchy of reference materials is critical to understand, especially when a commercial standard is unavailable.

Reference_Standard_Hierarchy CRM Certified Reference Material (CRM) (e.g., NIST, USP, Ph. Eur.) Primary Primary Standard (Highest Purity, Extensively Characterized) CRM->Primary Traceability Source Secondary Secondary Standard (Working Standard, Characterized against a Primary) Primary->Secondary Calibration & Qualification InHouse In-House Qualified Standard (Synthesized and Characterized Internally) Primary->InHouse Direct Qualification Against Secondary->InHouse Comparative Analysis (Optional)

Caption: Hierarchy of analytical reference standards.

For 1-(3-Methylphenyl)prop-2-yn-1-one, the journey begins at the "In-House Qualified Standard" level. The objective is to characterize a synthesized batch of the material with such rigor that it can serve as a reliable calibrant and identifier for future experiments. This involves a multi-pronged approach to unequivocally confirm its identity and accurately determine its purity.

Workflow for In-House Reference Standard Qualification

The qualification of an in-house standard is a systematic process that moves from synthesis and purification to definitive structural confirmation and quantitative purity assessment.

Qualification_Workflow cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Final Qualification synthesis Synthesis (e.g., Sonogashira Coupling) purification Purification (e.g., Silica Gel Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) - Structural Backbone purification->nmr Purified Material ms Mass Spectrometry - Molecular Weight purification->ms Purified Material ftir FTIR Spectroscopy - Functional Groups purification->ftir Purified Material hplc HPLC-UV/DAD - Primary Purity Assay nmr->hplc Identity Confirmed ms->hplc Identity Confirmed ftir->hplc Identity Confirmed gc GC-FID - Orthogonal Purity Assay hplc->gc Orthogonal Check qualified_std Qualified Reference Standard - Assigned Purity Value - Certificate of Analysis hplc->qualified_std Data Consolidation gc->qualified_std Data Consolidation elemental Elemental Analysis - Empirical Formula Confirmation elemental->qualified_std Data Consolidation

Caption: Experimental workflow for qualifying an in-house reference standard.

Part 1: Identity Confirmation - Spectroscopic Methods

Before purity can be assessed, the chemical identity of the purified material must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(3-Methylphenyl)prop-2-yn-1-one, one would expect:

    • A singlet for the acetylenic proton (≡C-H). The chemical shift of acetylenic protons can be variable[2].

    • A singlet for the methyl group (-CH₃) on the phenyl ring.

    • A complex multiplet pattern in the aromatic region corresponding to the four protons on the substituted phenyl ring.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms. Key expected signals include:

    • The carbonyl carbon (C=O), typically downfield (>180 ppm).

    • Two distinct acetylenic carbons (C≡C).

    • Signals for the aromatic carbons, including the quaternary carbons and those bearing protons.

    • The methyl group carbon.

Causality: The combination of ¹H and ¹³C NMR spectra allows for a complete mapping of the molecule's carbon-hydrogen framework. The observed chemical shifts and coupling patterns must be consistent with the proposed structure. Data from similar structures can provide expected chemical shift ranges[3][4][5].

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, likely yielding a strong protonated molecule peak [M+H]⁺.

  • Expected Result: The exact mass should correspond to the molecular formula C₁₀H₈O. Any significant deviation would indicate an incorrect structure or the presence of an unexpected adduct.

Causality: While NMR defines the structure, HRMS confirms the correct atomic composition, providing a crucial validation point and ruling out isobaric structures.

Part 2: Purity Assessment - A Comparison of Chromatographic Techniques

Chromatography is the gold standard for determining the purity of a reference standard by separating the main component from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary, and often orthogonal, methods for this task.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for 1-(3-Methylphenyl)prop-2-yn-1-one.Requires analyte to be volatile and thermally stable. Suitable for this compound, but potential for on-column degradation exists.
Typical Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) is a good starting point for this moderately polar molecule[6].Capillary column with a mid-polarity phase (e.g., 5% phenyl polysiloxane) is recommended for aromatic compounds[7].
Detector UV/Photodiode Array (DAD): Ideal. The conjugated system will have strong UV absorbance. DAD allows for peak purity analysis.Flame Ionization Detector (FID): Excellent. Provides a near-universal response for hydrocarbons and is highly sensitive.
Sensitivity High, typically in the low ng range.Very high, can reach the pg range.
Sample Preparation Simple dissolution in a suitable solvent (e.g., Acetonitrile/Water).Dissolution in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
Key Advantage Versatility, non-destructive (sample can be collected post-detection), and peak purity assessment with DAD.High resolution and sensitivity, especially for volatile impurities.
Key Limitation Mobile phase consumption and potentially complex method development.Limited to thermally stable and volatile compounds.
Comparative Conclusion

For establishing the primary purity value of a 1-(3-Methylphenyl)prop-2-yn-1-one reference standard, HPLC-DAD is the recommended primary technique . Its suitability for the analyte's non-volatile nature and the ability to perform peak purity analysis with a DAD detector provide a high degree of confidence. GC-FID serves as an excellent orthogonal method . An orthogonal method uses a different separation principle, and obtaining a consistent purity value from both HPLC and GC provides powerful evidence that no significant impurities are being missed by either technique[8].

Experimental Protocols

The following protocols are robust starting points for the analysis of 1-(3-Methylphenyl)prop-2-yn-1-one.

Protocol 1: HPLC-DAD Purity Determination

Objective: To determine the purity of 1-(3-Methylphenyl)prop-2-yn-1-one by area percent and to assess for co-eluting impurities.

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array Detector (DAD).

  • Column: Inertsil ODS-3, 250 x 4.6 mm, 5 µm particle size, or equivalent C18 stationary phase.

    • Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ring, while the propynone moiety adds some polarity, making it well-suited for reversed-phase separation[9][10].

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Rationale: Acetonitrile is chosen for its low UV cutoff and good elution strength for a wide range of organic molecules.

  • Gradient Elution:

    Time (min) %A (Water) %B (Acetonitrile)
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

    • Rationale: A gradient method is crucial for impurity analysis, ensuring that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved and detected from the main peak[11].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD, 254 nm for quantification. Scan range 200-400 nm for peak purity analysis.

    • Rationale: 254 nm is a common wavelength for aromatic compounds. The full scan allows for confirmation that the UV spectrum is consistent across the entire peak, a key indicator of purity.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approx. 10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a concentration of ~1 mg/mL.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution in triplicate.

    • Calculate the area percent purity: Purity = (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Perform peak purity analysis using the instrument software. The purity angle should be less than the purity threshold.

Protocol 2: GC-FID Orthogonal Purity Check

Objective: To provide an orthogonal purity value for 1-(3-Methylphenyl)prop-2-yn-1-one.

Methodology:

  • Instrumentation: Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: Agilent HP-5, 30 m x 0.32 mm, 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane phase.

    • Rationale: This is a robust, general-purpose column that provides good selectivity for a wide range of semi-volatile organic compounds, including aromatic ketones[12][13].

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

    • Rationale: The program starts at a temperature low enough to resolve volatile impurities and ramps to a high temperature to ensure the elution of any less volatile, late-eluting species.

  • Inlet:

    • Temperature: 250 °C

    • Mode: Split, 50:1 ratio.

    • Rationale: A split injection prevents column overloading with the concentrated sample and ensures sharp chromatographic peaks.

  • Detector (FID):

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Flow (N₂ or He): 25 mL/min

  • Injection Volume: 1 µL

  • Sample Preparation: Accurately weigh approx. 10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Analysis:

    • Inject a blank (ethyl acetate) to identify any solvent impurities.

    • Inject the sample solution in triplicate.

    • Calculate the area percent purity as described for the HPLC method.

Conclusion and Final Recommendations

The qualification of an in-house reference standard for 1-(3-Methylphenyl)prop-2-yn-1-one is a critical activity for any research or development program utilizing this compound. A successful qualification relies on a holistic approach that combines definitive structural elucidation with orthogonal, quantitative purity assessments.

We recommend the primary use of ¹H NMR, ¹³C NMR, and HRMS for absolute identity confirmation. For purity assessment, HPLC-DAD is the preferred primary method due to its robustness and the added value of peak purity analysis. This should be supported by GC-FID as an orthogonal method to ensure comprehensive impurity profiling. By following these validated protocols and understanding the scientific rationale behind them, researchers can establish a well-characterized in-house reference standard, ensuring the integrity and reliability of their analytical results.

References

  • American Laboratory. GC Analysis of Sulfur Components in Propylene Using a Pulsed Flame Photometric Detector. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds. [Link]

  • Cheméo. Ethanone, 1-(3-methylphenyl)-. [Link]

  • SIELC Technologies. Ethanone, 1-(3-methylphenyl)-. [Link]

  • RSC.org. Supporting Information. [Link]

  • ResearchGate. Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. [Link]

  • ResearchGate. Analysis of the polyphenolic fraction of propolis from different sources by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. Propofol concentration monitoring in plasma or whole blood by gas chromatography and high-performance liquid chromatography. [Link]

  • Google Patents.
  • Agilent. Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph. [Link]

  • Amerigo Scientific. 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one. [Link]

  • PubChem. (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one. [Link]

  • PubChem. 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. [Link]

  • PubMed. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • SciELO. Development of a gas chromatography method for quantification of triterpenes in the commercial oleoresins from Protium species. [Link]

  • ResearchGate. Synthesis of 1,3-diphenylprop-2-yn-1-one (118h) from phenylacetylene.... [Link]

  • SpectraBase. 1-Methyl-2-(3-phenylprop-1-ynyl)benzene - Optional[13C NMR]. [Link]

  • EPA. 1-(3-methylphenyl)propan-1-one - Publications. [Link]

  • PubChemLite. (2e)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one. [Link]

  • PubMed. Use of reversed-phase liquid chromatography for determining the lipophilicity of alpha-aryl-N-cyclopropylnitrones. [Link]

  • Chemistry Stack Exchange. Prop-2-yn-1-ol NMR spectrum differences. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. [Link]

  • PubMed. Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity. [Link]

  • ResearchGate. ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). [Link]

  • docbrown.info. and explaining the - H-1 proton NMR spectrum: 2-methylpropene. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ynones, or α,β-acetylenic ketones, are pivotal structural motifs in a myriad of biologically active molecules and serve as versatile building blocks in the synthesis of complex heterocyclic systems.[1] This guide provides a comprehensive technical comparison of the primary synthetic routes to a representative ynone, 1-(3-Methylphenyl)prop-2-yn-1-one. We will delve into two prominent and mechanistically distinct strategies: the oxidation of propargyl alcohols and the Sonogashira coupling of terminal alkynes with acyl derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of experimental methodologies, reaction efficiencies, and substrate scope to inform logical and efficient synthetic planning.

Introduction: The Significance of the Ynone Scaffold

The ynone framework is a cornerstone in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable precursor for a wide range of chemical transformations, enabling the construction of diverse molecular architectures such as furans, pyranones, and pyrazoles.[1] The target molecule of this guide, 1-(3-Methylphenyl)prop-2-yn-1-one, serves as an excellent case study for evaluating synthetic methodologies due to the presence of both an aromatic ring with a common substituent and a reactive propargyl ketone functionality. The efficiency and practicality of the synthetic route chosen can significantly impact the overall success of a research and development campaign.

Synthetic Strategies: A Head-to-Head Comparison

Two principal pathways dominate the synthesis of ynones: the oxidation of a corresponding propargyl alcohol and the cross-coupling of an acyl component with a terminal alkyne. Each approach offers a distinct set of advantages and disadvantages in terms of reagent availability, reaction conditions, and functional group tolerance.

Route A: Oxidation of 1-(3-Methylphenyl)prop-2-yn-1-ol

The oxidation of propargyl alcohols is a classical and widely employed method for accessing ynones.[1] This strategy is predicated on the selective oxidation of the secondary alcohol to a ketone without affecting the alkyne moiety. Historically, this transformation utilized stoichiometric amounts of heavy metal oxidants like manganese dioxide or chromium-based reagents, which are associated with toxicity and significant waste generation.[1] Modern advancements have led to the development of milder and more environmentally benign protocols.

The choice of oxidant is critical to the success of this route. Milder oxidants are preferred to avoid over-oxidation or side reactions involving the triple bond. Recent literature highlights the efficacy of systems such as N-Iodosuccinimide (NIS) and iron/TEMPO catalysis, which operate under mild conditions.[2][3] The NIS-mediated oxidation, for instance, is proposed to proceed through a radical pathway initiated by sunlight, offering a convenient and efficient method with good functional group tolerance.[1][2][4] The iron/TEMPO system, on the other hand, utilizes aerobic oxidation, with oxygen from the air serving as the terminal oxidant, making it a "green" and cost-effective alternative.[3]

The following protocol is a generalized procedure based on the NIS-mediated oxidation of propargyl alcohols.[1][2][4]

Step 1: Reactant Preparation

  • To a solution of 1-(3-methylphenyl)prop-2-yn-1-ol (1.0 mmol) in acetonitrile (5 mL) is added N-Iodosuccinimide (1.2 mmol).

Step 2: Reaction Execution

  • The reaction mixture is stirred at room temperature under direct sunlight or a comparable light source for 5-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(3-methylphenyl)prop-2-yn-1-one.

Oxidation_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification Propargyl_Alcohol 1-(3-Methylphenyl)prop-2-yn-1-ol Reaction_Vessel Reaction Mixture Propargyl_Alcohol->Reaction_Vessel NIS N-Iodosuccinimide NIS->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Stirring Stir at RT (Sunlight) Reaction_Vessel->Stirring 5-8 hours TLC TLC Monitoring Stirring->TLC Quench Quench (Na2S2O3) TLC->Quench Extraction Extract (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-(3-Methylphenyl)prop-2-yn-1-one Purification->Product

Route B: Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[5] In the context of ynone synthesis, this typically involves the coupling of a terminal alkyne with an acyl chloride, or more recently, with carboxylic acids.[6] This method offers a convergent approach to the target molecule.

The traditional Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst.[5] The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the ynone product.[5] A key advantage of this route is the ability to directly couple readily available starting materials. The use of carboxylic acids as coupling partners, activated in situ, represents a significant advancement, avoiding the need to prepare often sensitive acyl chlorides.[6][7] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper.[5][8]

The following is a generalized procedure for the Sonogashira coupling of a carboxylic acid with a terminal alkyne, based on recent literature.[6]

Step 1: Reactant Preparation

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon) is added 3-methylbenzoic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5 mol%).

  • The flask is evacuated and backfilled with the inert gas three times.

Step 2: Reaction Execution

  • Triethylamine (3 mL) is added, followed by the activating agent (e.g., 2-chloroimidazolium chloride, 2.2 equiv) and the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equiv).

  • The reaction mixture is heated to 90 °C and stirred for 10-12 hours.

  • Reaction progress is monitored by TLC.

Step 3: Work-up and Purification

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography. If a silyl-protected alkyne was used, a subsequent deprotection step is required.

Sonogashira_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification Carboxylic_Acid 3-Methylbenzoic Acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Catalysts Pd(PPh3)2Cl2, CuI Catalysts->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (Ar) Inert_Atmosphere->Reaction_Vessel Add_Reagents Add Et3N, Activator, and Alkyne Reaction_Vessel->Add_Reagents Heating Heat at 90°C Add_Reagents->Heating 10-12 hours TLC TLC Monitoring Heating->TLC Solvent_Removal Solvent Removal TLC->Solvent_Removal Extraction Extraction & Wash Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Product 1-(3-Methylphenyl)prop-2-yn-1-one Purification->Product

Performance Benchmark: A Tabular Comparison

FeatureRoute A: Oxidation of Propargyl AlcoholRoute B: Sonogashira Coupling
Starting Materials 1-(3-Methylphenyl)prop-2-yn-1-ol3-Methylbenzoic acid/chloride, Terminal alkyne
Key Reagents Oxidant (e.g., NIS, TEMPO/Fe)Pd catalyst, Cu co-catalyst (optional), Base
Reaction Conditions Generally mild (room temperature)Often requires heating (e.g., 90 °C) and inert atmosphere
Atom Economy Lower (oxidation of a pre-functionalized molecule)Higher (convergent bond formation)
Substrate Scope Good functional group tolerance[2][3]Excellent functional group tolerance[6][7]
Key Advantages Milder conditions, avoids handling of terminal alkynesConvergent, builds complexity quickly, wide substrate scope
Potential Drawbacks Requires synthesis of the propargyl alcohol precursorUse of expensive catalysts, potential for side reactions

Conclusion and Recommendations

Both the oxidation of propargyl alcohols and Sonogashira coupling represent viable and effective strategies for the synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one. The choice of method will ultimately depend on the specific constraints and objectives of the synthetic campaign.

  • For process development and scale-up , the Sonogashira coupling of a carboxylic acid may be preferable due to its convergent nature and the use of more readily available starting materials.

  • For discovery chemistry and rapid analogue synthesis , the oxidation of a pre-synthesized library of propargyl alcohols could offer a more streamlined approach.

The continued development of milder and more sustainable protocols for both routes, such as the use of aerobic oxidation and copper-free Sonogashira conditions, will further enhance the utility of these powerful transformations in modern organic synthesis.

References

  • Qi, H., Xu, S., Zhao, R., & Chen, S. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry, 87(19), 13726–13733. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • American Chemical Society. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. [Link]

  • Chen, J., et al. (2023). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride. RSC Advances, 13(28), 19343-19347. [Link]

  • Bao, M., et al. (2018). Palladium-catalyzed Sonogashira coupling of amides: access to ynones via C–N bond cleavage. Chemical Communications, 54(84), 11956-11959. [Link]

  • Qi, H., Xu, S., Zhao, R., & Chen, S. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry, 87(19), 13726–13733. [Link]

  • Wang, C., et al. (2023). Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. Organic Letters, 25(16), 2858–2863. [Link]

  • Nasiri, F., & Vessally, E. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(49), 29294-29313. [Link]

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Probing Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies of 1-(3-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug development and mechanistic organic chemistry, elucidating the precise pathway of a chemical transformation is paramount. The kinetic isotope effect (KIE) stands as a powerful tool in this endeavor, offering profound insights into the rate-determining steps and transition state structures of reactions. This guide provides a comprehensive comparison of methodologies for studying the KIE, with a specific focus on the versatile yet under-explored substrate, 1-(3-Methylphenyl)prop-2-yn-1-one.

For researchers, scientists, and drug development professionals, understanding the nuances of a reaction mechanism can be the key to optimizing reaction conditions, designing more effective catalysts, and ultimately, developing novel therapeutics. This document will delve into the theoretical underpinnings of KIE, present detailed experimental protocols for its measurement, and compare the potential findings from studies on 1-(3-Methylphenyl)prop-2-yn-1-one with established data from analogous systems.

The Foundational Principle: Unmasking Reaction Pathways with the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1][2] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes.[3] A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken, which can lead to a slower reaction rate.[3] The magnitude of the KIE, typically expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH), provides invaluable clues about the bonding changes occurring in the rate-determining step of a reaction.[2]

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step.[3] For instance, in a reaction involving the cleavage of a C-H bond, substituting hydrogen with deuterium (D) will result in a significant PKIE (typically kH/kD > 2). Conversely, a secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[3][4] SKIEs are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the labeled position during the reaction.

1-(3-Methylphenyl)prop-2-yn-1-one: A Versatile Substrate for Mechanistic Scrutiny

1-(3-Methylphenyl)prop-2-yn-1-one, an ynone, is an activated alkyne, making it susceptible to a variety of chemical transformations, most notably nucleophilic additions to the electron-deficient triple bond. The presence of the carbonyl group and the aromatic ring provides multiple sites for chemical modification and isotopic labeling, rendering it an excellent candidate for detailed mechanistic studies using KIE.

Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one

A reliable method for the synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one is the Sonogashira cross-coupling reaction.[5][6][7] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]

Experimental Protocol: Synthesis via Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methylbenzoyl chloride (1.0 equiv.), a palladium catalyst such as PdCl2(PPh3)2 (0.02 equiv.), and a copper(I) co-catalyst like CuI (0.04 equiv.) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Addition of Reagents: Add a solution of ethynyltrimethylsilane (1.1 equiv.) and an amine base, such as triethylamine (2.0 equiv.), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(3-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-one.

  • Desilylation: The trimethylsilyl group can be removed by treating the purified product with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF to afford the desired 1-(3-Methylphenyl)prop-2-yn-1-one.

Probing Reaction Mechanisms: Hypothetical KIE Studies on 1-(3-Methylphenyl)prop-2-yn-1-one

Given the reactivity of ynones, a key reaction to investigate is the nucleophilic addition to the alkyne. Let us consider the Michael addition of a thiol, a common and well-studied reaction.[8][9] Two plausible mechanisms for this reaction are a concerted pathway and a stepwise pathway involving a carbanionic intermediate. KIE studies can effectively distinguish between these possibilities.

Experimental Design for a KIE Study of Thiol Addition

To probe the mechanism of thiol addition to 1-(3-Methylphenyl)prop-2-yn-1-one, a series of isotopically labeled substrates and reagents can be synthesized.

Isotopologues:

  • Deuterium Labeling at the Nucleophile: Use of a deuterated thiol (R-SD) to measure the PKIE for the proton transfer step.

  • Carbon-13 Labeling of the Ynone: Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one with ¹³C at the α- and β-carbons of the alkyne to measure the ¹³C KIE at these positions.

Kinetic Measurements:

The reaction rates for the unlabeled and labeled reactants would be measured under identical conditions. This can be achieved by monitoring the disappearance of the reactants or the appearance of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.[10]

Interpreting the Expected KIE Data

The following table summarizes the expected KIE values for the concerted and stepwise mechanisms of thiol addition to 1-(3-Methylphenyl)prop-2-yn-1-one.

Isotopic LabelExpected kH/kD or k¹²/k¹³ (Concerted)Expected kH/kD or k¹²/k¹³ (Stepwise)Mechanistic Insight
R-SD Significant PKIE (>2)No significant KIE in the initial C-S bond formation step; a KIE may be observed in the subsequent protonation step if it is rate-limiting.A large PKIE for the deuterated thiol would support a mechanism where proton transfer is part of the rate-determining step, consistent with a concerted pathway.
¹³C at α-carbonSmall normal KIE (~1.02-1.05)Larger normal KIEA change in hybridization at the α-carbon from sp to sp² occurs in the transition state of both pathways, but the effect would be more pronounced in the formation of a distinct carbanionic intermediate.
¹³C at β-carbonSignificant normal KIE (>1.05)Smaller normal KIEIn a concerted mechanism, significant C-S bond formation and C-H bond formation occur simultaneously, leading to a larger change in bonding at the β-carbon in the transition state.

Workflow for KIE Determination in Thiol Addition to an Ynone

KIE_Workflow cluster_synthesis Isotopologue Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis cluster_interpretation Mechanistic Interpretation S1 Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one K1 Reaction of unlabeled substrates S1->K1 S2 Synthesis of ¹³C labeled ynone K2 Reaction of ¹³C labeled ynone S2->K2 S3 Synthesis of deuterated thiol K3 Reaction of deuterated thiol S3->K3 A1 Monitor reaction progress (e.g., HPLC, NMR) K1->A1 K2->A1 K3->A1 A2 Determine rate constants (kH, kD, k¹², k¹³) A1->A2 A3 Calculate KIE (kH/kD, k¹²/k¹³) A2->A3 I1 Compare experimental KIE to theoretical values A3->I1 I2 Elucidate transition state structure I1->I2 I3 Distinguish between concerted and stepwise pathways I2->I3

Caption: Workflow for a KIE study of thiol addition to an ynone.

Comparative Analysis with Alternative Systems

While specific KIE data for 1-(3-Methylphenyl)prop-2-yn-1-one is not yet available in the literature, we can draw valuable comparisons from studies on related activated alkynes and other unsaturated systems.

Hydration of Alkynes

The acid-catalyzed hydration of alkynes is another fundamental reaction where KIE studies have been instrumental. For terminal alkynes, this reaction proceeds via an enol intermediate which then tautomerizes to a ketone.[11][12] A study on the hydration of ring-substituted α-methoxystyrenes, which also involves proton transfer to a carbon-carbon multiple bond, revealed a primary deuterium isotope effect (kH/kD) ranging from 2.4 to 4.1, indicating that proton transfer is the rate-determining step.[13] A similar KIE would be expected for the rate-determining protonation of the triple bond in the hydration of 1-(3-Methylphenyl)prop-2-yn-1-one.

Reaction Pathway for Alkyne Hydration

Alkyne_Hydration Alkyne 1-(3-Methylphenyl)prop-2-yn-1-one + H₃O⁺ VinylCation Vinylic Carbocation Intermediate Alkyne->VinylCation Protonation (rate-determining) Enol Enol Intermediate VinylCation->Enol Nucleophilic attack by H₂O Ketone 1-(3-Methylphenyl)propan-1-one Enol->Ketone Tautomerization

Caption: Simplified reaction pathway for the acid-catalyzed hydration of an alkyne.

Michael Addition to α,β-Unsaturated Carbonyls

The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. KIE studies on these reactions have provided deep insights into their mechanisms. For instance, a study on the conjugate addition of thiols to α,β-unsaturated esters could serve as a valuable benchmark. The observation of a significant primary KIE when using a deuterated thiol would strongly suggest a concerted mechanism or a stepwise mechanism where the proton transfer is rate-limiting.

By comparing the KIE data obtained for 1-(3-Methylphenyl)prop-2-yn-1-one with these established systems, researchers can gain a more nuanced understanding of the electronic and steric effects imparted by the alkyne and the 3-methylphenyl substituent on the reaction mechanism.

Conclusion and Future Directions

The application of kinetic isotope effect studies to 1-(3-Methylphenyl)prop-2-yn-1-one holds significant promise for advancing our understanding of the reactivity of activated alkynes. While this guide has presented a hypothetical framework based on established principles and analogous systems, the true value will come from the execution of these experiments.

Future work should focus on the synthesis of the necessary isotopologues and the precise measurement of the kinetic isotope effects for a variety of nucleophilic addition reactions. Such studies will not only elucidate the mechanisms for this specific substrate but will also contribute to the broader knowledge base of physical organic chemistry, with potential applications in catalyst development and the rational design of synthetic methodologies. The combination of experimental KIE data with computational modeling will undoubtedly provide an even more detailed picture of the transition states and reaction pathways involved.

References

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